2-Carboxythiophene-5-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-boronothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGIKNPOYTVNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381557 | |
| Record name | 2-Carboxythiophene-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465515-31-5 | |
| Record name | 5-Boronothiophene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0465515315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carboxythiophene-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(DIHYDROXYBORYL)-2-THIOPHENECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BORONOTHIOPHENE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WHT45A52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Carboxythiophene-5-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis mechanism for 2-carboxythiophene-5-boronic acid, a valuable building block in medicinal chemistry and materials science. This document details the core synthetic pathway, presents key quantitative data, and offers a detailed experimental protocol for its preparation.
Core Synthesis Mechanism
The primary route for the synthesis of this compound hinges on the regioselective functionalization of thiophene-2-carboxylic acid. The mechanism involves a two-step process: a directed ortho-metalation followed by electrophilic trapping with a boron-containing reagent.
The process is initiated by the treatment of thiophene-2-carboxylic acid with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA).[1][2] LDA performs a double deprotonation, abstracting the acidic proton from the carboxylic acid group and, with high regioselectivity, the proton at the 5-position of the thiophene ring. This selectivity is driven by the directing effect of the carboxylate group. The resulting dilithio species is a key intermediate and serves as a potent nucleophile at the 5-position.[1]
In the subsequent step, this dianion is reacted with a suitable boron electrophile, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate. The lithiated carbon at the 5-position attacks the electrophilic boron atom of the borate ester, forming a boronate complex.
Finally, an acidic workup of the reaction mixture serves two purposes: it protonates the carboxylate to regenerate the carboxylic acid and hydrolyzes the borate ester to yield the desired this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its common synthetic precursor. While specific yields for the synthesis can vary depending on the scale and specific conditions, this data provides key physical and chemical properties.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Relevant Spectroscopic Data |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 125-127 | >98 | ¹H NMR : Signals in the aromatic region. ¹³C NMR : Carbonyl carbon signal ~165-185 ppm. IR (cm⁻¹) : Broad O-H stretch (2500-3300), C=O stretch (~1710-1760).[3][4] |
| This compound | C₅H₅BO₄S | 171.97 | 135-136 | ≥96 | ¹H NMR : Aromatic protons and a broad singlet for the B(OH)₂ protons. ¹³C NMR : Signals for thiophene carbons, a carboxyl carbon, and a carbon attached to boron. IR (cm⁻¹) : Broad O-H stretches for both carboxylic acid and boronic acid, C=O stretch. |
Note: Purity and melting point data for the final product are typically obtained from commercial suppliers.
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis of this compound based on established lithiation-borylation procedures.
Materials and Reagents:
-
Thiophene-2-carboxylic acid
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene) or freshly prepared from diisopropylamine and n-butyllithium
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of inert gas.
-
Dissolution of Starting Material: Thiophene-2-carboxylic acid (1.0 equivalent) is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Dilithiation: LDA solution (2.2 equivalents) is added dropwise to the stirred solution of thiophene-2-carboxylic acid at a rate that maintains the internal temperature below -70 °C. The mixture is then stirred at -78 °C for 1-2 hours to ensure complete formation of the dianion.
-
Boronation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for an additional 2-3 hours and then allowed to slowly warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C, with vigorous stirring, until the pH of the aqueous layer is acidic (pH ~2).
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to afford this compound as a solid.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Synthesis pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. 5-(Ethylthio)thiophene-2-carboxylic acid | 101861-40-9 | Benchchem [benchchem.com]
- 3. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Physicochemical properties of 2-Carboxythiophene-5-boronic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Carboxythiophene-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physicochemical properties of this compound (CAS No: 465515-31-5), a bifunctional heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the presence of both a carboxylic acid and a boronic acid moiety, makes it a versatile building block for the creation of complex molecular architectures.
Chemical Identity and Structure
This compound is a solid, off-white powder.[1][2][3] Its structure combines a thiophene ring with two key functional groups, making it an important reagent in synthetic chemistry, particularly in cross-coupling reactions.
| Identifier | Value |
| IUPAC Name | 5-(dihydroxyboryl)-2-thiophenecarboxylic acid[1][4] |
| Alternate Names | 5-Boronothiophene-2-carboxylic acid, 5-Carboxythiophene-2-boronic acid[2][4][5] |
| CAS Number | 465515-31-5[1][2][4][5][6][7] |
| Molecular Formula | C₅H₅BO₄S[1][2][4][6][7] |
| SMILES | B(C1=CC=C(S1)C(=O)O)(O)O |
| InChI Key | OQGIKNPOYTVNNF-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The following table summarizes the key quantitative physicochemical data available for this compound. It is important to note that some properties, such as pKa and solubility, lack extensive experimental data in publicly available literature and are key areas for future characterization.
| Property | Value | Source(s) |
| Molecular Weight | 171.97 g/mol | [1][4][6][7] |
| Physical State | Solid, Off-white Powder | [1][2][3] |
| Melting Point | 135-136 °C | [1][5] |
| Boiling Point | 467.6 ± 55.0 °C (at 760 mmHg) | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Flash Point | 236.6 ± 31.5 °C | [5] |
| Purity | ≥96% (Typical) | [1][2] |
Reactivity and Logical Relationships
This compound is a bifunctional molecule. The carboxylic acid group can undergo standard reactions like esterification and amidation, while the boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[3][4][6] This dual reactivity allows for sequential and orthogonal chemical modifications.
Caption: Bifunctional nature of this compound.
Experimental Protocols
While specific experimental determinations for this exact molecule are not widely published, the following sections describe standard, validated protocols appropriate for characterizing its key physicochemical properties.
Melting Point Determination (Capillary Method)
This protocol is based on the standard pharmacopeia method for determining the melting range of a solid substance.[5][8]
-
Sample Preparation: The solid sample of this compound must be thoroughly dried, preferably in a desiccator over a drying agent.[5] The dried sample is then finely powdered.
-
Capillary Loading: A small amount of the powdered sample is introduced into the open end of a glass capillary tube (one end sealed). The tube is tapped gently and then dropped through a long glass tube to tightly pack the solid into a column of 2-3 mm at the bottom.[9]
-
Measurement: The loaded capillary is placed into the heating block of a melting point apparatus. The temperature is ramped rapidly to about 15-20 °C below the expected melting point (approx. 135 °C) and then slowed to a rate of 1-2 °C per minute.[9]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][10][11]
-
Preparation: An excess amount of solid this compound is added to a series of flasks or vials containing a known volume of the desired aqueous medium (e.g., purified water, pH 7.4 phosphate buffer). The presence of undissolved solid must be visually confirmed.[11]
-
Equilibration: The flasks are sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). The samples are agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After agitation, the samples are allowed to stand to let solids settle. The supernatant is then clarified by centrifugation or filtration (using a filter that does not bind the analyte) to remove all undissolved particles.[7]
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve of known concentrations.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant(s) of a substance.[12][13][14]
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[12] The ionic strength is kept constant by adding a background electrolyte like KCl.
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized titrant of known concentration (e.g., 0.1 M NaOH). The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.[13]
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be identified from the inflection points on the curve.[15] Due to the presence of two acidic groups (carboxylic and boronic), two distinct equivalence points may be observed.
Application in Synthesis: Suzuki-Miyaura Coupling
A primary application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1][16][17]
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[17][18] |
| Skin Irritation | H315: Causes skin irritation[17][18] |
| Eye Irritation | H319: Causes serious eye irritation[17][18] |
| Respiratory Irritation | H335: May cause respiratory irritation[17][18] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17]
-
Avoid breathing dust.[17]
-
Wash hands thoroughly after handling.[18]
Storage:
-
Store in a cool, dry, well-ventilated place.[19]
-
Keep the container tightly sealed to prevent moisture absorption, which can degrade the boronic acid.[1]
-
Recommended storage temperatures range from -20°C to 8°C.[1][12][20]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. thinksrs.com [thinksrs.com]
- 6. nbinno.com [nbinno.com]
- 7. enamine.net [enamine.net]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. who.int [who.int]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 20. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to 2-Carboxythiophene-5-boronic acid (CAS: 465515-31-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxythiophene-5-boronic acid, with the Chemical Abstracts Service (CAS) number 465515-31-5, is a versatile heterocyclic organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique structure, incorporating both a thiophene ring and a boronic acid functional group, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The thiophene moiety is a common scaffold in many approved drugs, while the boronic acid group is renowned for its utility in cross-coupling reactions and its ability to interact with biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 465515-31-5 | [1][2] |
| Molecular Formula | C₅H₅BO₄S | [1][2] |
| Molecular Weight | 171.97 g/mol | [1][2] |
| Melting Point | 135-136 °C | |
| Boiling Point | 467.6 ± 55.0 °C at 760 mmHg | |
| Appearance | White to off-white solid | [3] |
| Purity | ≥96% | [3] |
| Storage Temperature | -20°C |
Synonyms: 5-Boronothiophene-2-carboxylic acid, 5-(Dihydroxyboryl)-2-thiophenecarboxylic acid, 5-Carboxythiophene-2-boronic acid.[3][4]
Synthesis and Experimental Protocols
A potential starting material for the synthesis of this compound is 5-bromothiophene-2-carboxylic acid.[5] The synthesis could proceed via the following conceptual workflow:
Figure 1. Conceptual workflow for the synthesis of this compound.
Detailed Methodologies for Key Synthetic Steps (Hypothetical Protocol)
The following experimental protocols are based on analogous reactions reported in the literature for similar compounds.[6]
Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid
This step is crucial to protect the carboxylic acid group during the subsequent Suzuki-Miyaura coupling reaction.
-
Reagents: 5-bromothiophene-2-carboxylic acid, amyl alcohol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-bromothiophene-2-carboxylic acid (1 equivalent) in DCM.
-
Add amyl alcohol (3 equivalents), DCC (1.1 equivalents), and a catalytic amount of DMAP (0.05 equivalents).
-
Stir the reaction mixture at 30°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the pentyl 5-bromothiophene-2-carboxylate.
-
Step 2: Suzuki-Miyaura Coupling
This is the key carbon-boron bond-forming reaction.
-
Reagents: Pentyl 5-bromothiophene-2-carboxylate, bis(pinacolato)diboron, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium phosphate, dry toluene or 1,4-dioxane/water.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentyl 5-bromothiophene-2-carboxylate (1 equivalent) and bis(pinacolato)diboron (1.1 equivalents) in the chosen solvent.
-
Add potassium phosphate (2 equivalents) and the palladium catalyst (e.g., 5 mol%).
-
Heat the reaction mixture to 90°C and reflux for 16 hours.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel.
-
Step 3: Hydrolysis
The final step is the deprotection of the carboxylic acid group.
-
Reagents: Pentyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF)/water or methanol/water.
-
Procedure:
-
Dissolve the boronic ester from the previous step in a mixture of THF and water.
-
Add an excess of LiOH or NaOH.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Applications in Drug Discovery and Development
Thiophene and boronic acid moieties are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.
Thiophene in Medicinal Chemistry
The thiophene ring is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs. Its presence can enhance the pharmacological properties of a molecule.
Boronic Acids as Enzyme Inhibitors
Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes, leading to potent inhibition. This mechanism of action is exemplified by the proteasome inhibitor bortezomib, a successful anticancer drug. While there is no specific literature detailing the enzyme inhibitory activity of this compound, its structural features suggest it could be a candidate for screening against various enzymatic targets.
A study on thiophene carboxylic acids as inhibitors of D-amino acid oxidase (DAO) showed that substitution at the 5-position of the thiophene-2-carboxylic acid scaffold can lead to potent inhibition.[7] However, the introduction of a boronic acid at the 2-position of a thiophene ring resulted in a complete loss of potency in that specific study.[7] This highlights the importance of specific structural arrangements for biological activity.
Potential Therapeutic Areas
Given the prevalence of thiophene-containing compounds in various therapeutic areas, this compound could serve as a key building block for the development of novel agents for:
-
Oncology: As a scaffold for proteasome inhibitors or inhibitors of other cancer-related enzymes.
-
Inflammation: As a precursor for compounds targeting inflammatory pathways.
-
Infectious Diseases: For the synthesis of novel antibacterial or antiviral agents.
The following diagram illustrates the potential role of this compound in a drug discovery workflow.
Figure 2. Role of this compound in a typical drug discovery workflow.
Safety Information
Based on available safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its combination of a thiophene core and a reactive boronic acid functionality makes it an attractive starting point for the generation of diverse chemical libraries for biological screening. While specific applications and detailed synthetic protocols are still emerging, the foundational knowledge of its physicochemical properties and the general utility of its constituent moieties provide a strong rationale for its further investigation by researchers and scientists in both academic and industrial settings. Future studies are warranted to fully elucidate its synthetic accessibility and to explore its potential as a scaffold for novel therapeutic agents.
References
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. scbt.com [scbt.com]
- 3. 5-Carboxythiophene-2-boronic acid | CymitQuimica [cymitquimica.com]
- 4. 5-Boronothiophene-2-carboxylic acid | C5H5BO4S | CID 2779807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Carboxythiophene-5-boronic acid: Molecular Structure, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a versatile building block in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in Suzuki cross-coupling reactions and its potential in drug discovery.
Molecular Structure and Identification
This compound, also known as 5-boronothiophene-2-carboxylic acid, is a bifunctional organic compound containing both a carboxylic acid and a boronic acid group attached to a thiophene ring.[1][2] This unique combination of functional groups makes it a valuable reagent in organic synthesis.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-(dihydroxyboryl)-2-thiophenecarboxylic acid[3] |
| CAS Number | 465515-31-5[4] |
| Molecular Formula | C₅H₅BO₄S[4] |
| Molecular Weight | 171.97 g/mol [4] |
| InChI Key | OQGIKNPOYTVNNF-UHFFFAOYSA-N[3] |
| Canonical SMILES | C1=C(C=C(S1)B(O)O)C(=O)O[2] |
| Synonyms | 5-Boronothiophene-2-carboxylic acid, 5-Carboxythiophene-2-boronic acid, 2-Carboxy-5-thiopheneboronic acid[2] |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Solid | [3] |
| Melting Point | 135-136 °C | [3] |
| Boiling Point | 467.6 ± 55.0 °C at 760 mmHg | [3] |
| Storage Temperature | -20°C, sealed, away from moisture | [3] |
Spectroscopic data is critical for the structural confirmation of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the acidic protons of the carboxylic acid and boronic acid groups. The thiophene protons will appear in the aromatic region, and their coupling pattern will confirm the substitution pattern. The acidic protons are expected to be broad and may exchange with D₂O.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region) and the C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹).[6][7] The B-O and O-H stretches of the boronic acid group will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information, with common losses including the hydroxyl group (-17 amu) and the carboxyl group (-45 amu) from the molecular ion.[1][8]
Synthesis and Reactivity
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Key Applications in Research and Development
This compound is a valuable building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents and functional materials.
The following is a general protocol for a Suzuki-Miyaura coupling reaction using an aryl halide and a boronic acid, which can be adapted for this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Role in Drug Discovery and Biological Signaling
Thiophene derivatives are known to exhibit a wide range of biological activities, and boronic acids are recognized as important pharmacophores, notably in enzyme inhibitors.[10][11][12] While specific studies on the biological signaling pathways directly modulated by this compound are limited, the broader class of thiophene-containing molecules has been shown to interact with various biological targets.
Thiophene derivatives have been investigated as inhibitors of kinases, microtubule assembly, and the PI3K/Akt/mTOR signaling pathway, which are critical in cancer progression.[10][13] The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition.[11]
The logical relationship for its potential as an enzyme inhibitor can be visualized as follows:
Caption: Logical pathway for enzyme inhibition by this compound.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its bifunctional nature allows for diverse chemical modifications, and its utility in Suzuki-Miyaura cross-coupling reactions is well-established. Further research into its specific biological targets and mechanisms of action will likely uncover new therapeutic applications for this versatile molecule. This guide provides a foundational resource for researchers and professionals working with this important compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5-Boronothiophene-2-carboxylic acid | C5H5BO4S | CID 2779807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 465515-31-5 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 5-Carboxythiophene-2-boronic acid(465515-31-5) 1H NMR [m.chemicalbook.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Carboxythiophene-5-boronic acid
Introduction
2-Carboxythiophene-5-boronic acid is a bifunctional organic compound that incorporates both a carboxylic acid and a boronic acid moiety on a thiophene scaffold. This unique structure makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, based on the analysis of its constituent functional groups and related molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the two protons on the thiophene ring, the acidic proton of the carboxylic acid, and the protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic and boronic acid groups.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~12.0 - 13.0 | Singlet (broad) | -COOH | The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield shift.[2] This signal may disappear upon addition of D₂O. |
| ~8.0 - 9.0 | Singlet (broad) | -B(OH)₂ | The two protons of the boronic acid hydroxyl groups are expected to give a broad singlet. The chemical shift can be highly variable and dependent on concentration and solvent. |
| ~7.8 | Doublet | H-3 | This proton is adjacent to the carboxylic acid group and is expected to be deshielded. It will appear as a doublet due to coupling with H-4. |
| ~7.6 | Doublet | H-4 | This proton is adjacent to the boronic acid group. It will appear as a doublet due to coupling with H-3. |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration used.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiophene ring are influenced by the substituents.
| Predicted Chemical Shift (δ) ppm | Assignment | Notes |
| ~165 - 170 | C=O | The carbonyl carbon of the carboxylic acid is expected in this downfield region.[2] |
| ~145 - 150 | C-2 | The carbon atom bearing the carboxylic acid group. |
| ~135 - 140 | C-5 | The carbon atom attached to the boronic acid group. The exact shift can be hard to predict as the carbon is attached to boron. |
| ~134 - 138 | C-3 | One of the two CH carbons in the thiophene ring. |
| ~128 - 132 | C-4 | The other CH carbon in the thiophene ring. |
Note: The carbon atom attached to the boron (C-5) may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[3]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] The spectrum of this compound is expected to be dominated by the characteristic vibrations of the carboxylic acid and boronic acid groups.
| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Notes |
| 3200 - 2500 | O-H stretch | Carboxylic acid | A very broad and strong absorption band, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2] |
| ~3200 | O-H stretch | Boronic acid | A broad absorption, which may be obscured by the carboxylic acid O-H stretch, corresponding to the B-O-H groups.[5] |
| 1710 - 1680 | C=O stretch | Carboxylic acid | A strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[6] |
| 1530 - 1400 | C=C stretch | Thiophene ring | Aromatic ring stretching vibrations. For 2-substituted thiophenes, bands are often observed in the 1532-1514 cm⁻¹ and 1454-1430 cm⁻¹ regions.[7] |
| ~1350 | B-O stretch | Boronic acid | A strong absorption associated with the asymmetric B-O stretching vibration.[5] |
| 1300 - 1200 | C-O stretch | Carboxylic acid | A medium to strong band for the C-O single bond in the carboxylic acid. |
| ~1090 | B-O-H deformation | Boronic acid | In-plane bending of the B-O-H group.[5] |
| ~950 | O-H bend | Carboxylic acid | A broad band due to the out-of-plane bending of the hydrogen-bonded O-H groups. |
| 750 - 700 | C-S stretch | Thiophene ring | Stretching vibration of the carbon-sulfur bond in the thiophene ring. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.[8] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[9]
-
¹H NMR Acquisition :
-
Tune and shim the instrument to the sample.
-
Acquire the spectrum using a standard pulse program.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[10]
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample (approx. 1-2 mg) with about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).[7] Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a transparent pellet using a hydraulic press.[11]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation : Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet. This is to subtract the absorbance of air (CO₂, H₂O) and the KBr matrix.
-
Place the sample in the spectrometer and record the sample spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.[7]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized compound like this compound.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. youtube.com [youtube.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. azolifesciences.com [azolifesciences.com]
- 9. rsc.org [rsc.org]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. mse.washington.edu [mse.washington.edu]
An In-depth Technical Guide on the Solubility of 2-Carboxythiophene-5-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Carboxythiophene-5-boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, primarily for its role as a building block in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on general solubility principles for related compounds, outlines a robust experimental protocol for solubility determination, and presents a logical workflow for solubility assessment in a drug development context.
Introduction to Solubility in Drug Development
Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API). It influences bioavailability, manufacturability, and the choice of dosage form. For a versatile building block like this compound, solubility dictates the choice of solvents for chemical reactions, impacting reaction rates, yields, and impurity profiles. In subsequent stages, solubility is crucial for developing effective purification methods, such as crystallization, and for formulating the final drug product. Poor solubility can pose significant challenges, leading to increased development costs and timelines.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BO₄S | [1] |
| Molecular Weight | 171.97 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 135-136 °C | [2] |
| Boiling Point | 467.6 ± 55.0 °C at 760 mmHg | [2] |
| IUPAC Name | 5-(dihydroxyboryl)-2-thiophenecarboxylic acid | [1][2] |
| CAS Number | 465515-31-5 | [1][2][3] |
Solubility Profile of this compound
General Solubility Characteristics:
-
Polar Solvents: The presence of both a carboxylic acid and a boronic acid group, which are capable of hydrogen bonding, suggests that this compound is likely to be more soluble in polar organic solvents.[4] The parent compound, thiophene-2-carboxylic acid, is noted to be soluble in polar solvents.[4]
-
Non-Polar Solvents: Solubility is expected to be lower in non-polar solvents due to the hydrophobic nature of the thiophene ring.[4]
-
Influence of Functional Groups: The carboxylic acid moiety can ionize depending on the pH, which can significantly affect solubility.[4] Boronic acids are known to have relatively low solubility, which can be a challenge in formulation.[5]
-
Esterification: Esterification of the boronic acid group generally leads to an increase in solubility in organic solvents compared to the free acid.[6][7]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[6][8] These boroxines often have different solubility profiles than the parent acid, which can lead to variability in experimental solubility data.[6][7]
Patents describing synthetic procedures using this compound mention its use in solvent systems such as N,N-dimethylformamide (DMF)/water mixtures, and partitioning between aqueous layers and organic solvents like ethyl acetate and dichloromethane.[9][10][11] This implies at least partial solubility in these organic solvents is necessary for the reactions to proceed.
Experimental Protocol for Solubility Determination
A reliable and commonly used method for determining the solubility of a solid compound in an organic solvent is the dynamic method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[6][8][12][13]
4.1. Materials and Apparatus
-
Compound of Interest: Highly purified this compound.
-
Solvents: High-purity, anhydrous organic solvents (e.g., acetone, acetonitrile, methanol, toluene, chloroform).[6][13]
-
Equipment:
4.2. Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound into the glass vessel or vial.[12]
-
Add a precise amount (by weight or volume) of the desired organic solvent to achieve a known mole fraction or concentration.[12]
-
Add a magnetic stir bar and seal the container tightly to prevent solvent evaporation.[12]
-
-
Solubility Measurement:
-
Place the sealed vessel in the temperature-controlled bath and begin stirring.[13]
-
Slowly and steadily increase the temperature of the bath (e.g., at a rate of 0.1-0.5 °C/min) to ensure thermal equilibrium.[13]
-
Continuously monitor the turbidity of the mixture.[13] The "solubility temperature" is the point at which the last solid particles disappear, and the solution becomes clear.[12][13]
-
Record this temperature as the equilibrium temperature for that specific composition.
-
-
Data Analysis:
-
Repeat the measurement for several different compositions of the solute and solvent.[12]
-
Construct a solubility curve by plotting the solubility (expressed as mole fraction or g/100g solvent) as a function of temperature.
-
4.3. Considerations for Boronic Acids
-
Anhydrous Conditions: Solvents should be thoroughly dried, as water can influence the solubility of carboxylic acids and affect the equilibrium between the boronic acid and its boroxine anhydride.[12][14]
-
Inert Atmosphere: For sensitive applications, vials can be flame-dried under vacuum and backfilled with an inert gas (e.g., argon or nitrogen) before use.[12]
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a drug development setting.
Caption: Workflow for solubility assessment of a pharmaceutical compound.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is scarce, an understanding of its structural components allows for qualitative predictions. For researchers and drug developers, it is imperative to experimentally determine solubility in relevant solvent systems. The dynamic method detailed in this guide provides a robust framework for obtaining this critical data. The systematic assessment of solubility, as outlined in the workflow, is a fundamental activity that supports efficient and successful process development, purification, and formulation in the pharmaceutical industry.
References
- 1. 5-Boronothiophene-2-carboxylic acid | C5H5BO4S | CID 2779807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CA2782684A1 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents [patents.google.com]
- 10. WO2011068667A1 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents [patents.google.com]
- 11. CA2914966A1 - Ire-1alpha inhibitors - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
A Technical Guide to the Purity and Characterization of 2-Carboxythiophene-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and characterization of 2-Carboxythiophene-5-boronic acid, a key building block in medicinal chemistry and materials science. This document outlines common analytical techniques, detailed experimental protocols, and potential impurities to ensure the quality and consistency of this critical reagent.
Physicochemical Properties
This compound is a white to off-white solid.[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 465515-31-5 |
| Molecular Formula | C₅H₅BO₄S |
| Molecular Weight | 171.97 g/mol [2][3] |
| IUPAC Name | 5-(dihydroxyboryl)thiophene-2-carboxylic acid[2] |
| Melting Point | 135-136 °C[2] |
| Appearance | White to off-white solid[1] |
| Purity (Typical) | 95% - 99%[2][3][4] |
Characterization Methodologies
A thorough characterization of this compound is essential to confirm its identity and purity. The following are standard analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and detecting the presence of any impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., XSelect™ Premier HSS T3) is suitable for the separation of boronic acids.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 15-20 minutes) can effectively separate the main compound from its impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as a mixture of the mobile phase, to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹¹B NMR are all informative.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this compound.
-
¹H NMR: Provides information on the chemical environment of the hydrogen atoms. The aromatic protons on the thiophene ring and the acidic proton of the carboxylic acid and boronic acid groups will have characteristic chemical shifts.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The carboxyl carbon and the carbon attached to the boron atom will have distinct chemical shifts.
-
¹¹B NMR: This technique is specific for boron-containing compounds and can confirm the presence and chemical state of the boronic acid group.
Expected Chemical Shifts (approximate, in DMSO-d₆):
| Nucleus | Chemical Shift (ppm) |
| ¹H | Thiophene protons: ~7.5-8.0, Carboxylic acid proton: ~13.0, Boronic acid protons: ~8.5 (broad) |
| ¹³C | Carboxyl carbon: ~165, Thiophene carbons: ~125-150 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation patterns.
Experimental Protocol:
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: ESI in negative ion mode is often effective for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular weight of the compound. Fragmentation analysis can provide further structural confirmation. Common fragmentations for carboxylic acids include the loss of H₂O and CO₂.
Potential Impurities
The purity of this compound is critical for its successful application, particularly in sensitive reactions like Suzuki-Miyaura couplings. Impurities can arise from the synthetic route or degradation.
Common Impurities:
-
Starting Materials: Unreacted starting materials from the synthesis, such as 2-thiophenecarboxylic acid.
-
Homocoupling Products: Dimeric species formed from the coupling of two molecules of the boronic acid, a common side reaction in the synthesis of boronic acids.
-
Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules. These can often be detected by mass spectrometry.
-
Pinacol Esters: If the synthesis involves a pinacol ester protected boronic acid, incomplete deprotection can lead to the presence of 5-Carboxythiophene-2-boronic acid pinacol ester as an impurity.[5]
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-thiophenecarboxylic acid.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Characterization Workflow
Caption: General workflow for the characterization of this compound.
Purity Analysis Decision Tree
Caption: Decision tree for the purity analysis of this compound.
References
Thiophene boronic acid derivatives synthesis
An In-depth Technical Guide to the Synthesis of Thiophene Boronic Acid Derivatives
Thiophene boronic acids and their derivatives are indispensable building blocks in modern organic chemistry, particularly for the synthesis of complex molecules in drug discovery and materials science.[1][2][3] Their utility primarily stems from their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4] This guide provides a comprehensive overview of the core synthetic strategies for preparing thiophene boronic acid derivatives, complete with detailed experimental protocols, comparative data, and workflow visualizations for researchers and professionals in chemical development.
The preparation of thiophene boronic acid derivatives can be broadly categorized into three primary methodologies: formation from organometallic intermediates, palladium-catalyzed borylation of halothiophenes, and direct C-H bond borylation.
Synthesis via Organometallic Intermediates (Lithiation or Grignard)
The classic and most straightforward approach involves a halogen-metal exchange to form a highly reactive organolithium or Grignard reagent, which is then quenched with a trialkyl borate ester. This method is reliable for simple, unfunctionalized thiophenes. The initial step is the deprotonation or halogen-metal exchange of a thiophene derivative, typically at low temperatures (-78 °C), followed by the addition of a boron source like trimethyl or triisopropyl borate. An acidic workup then hydrolyzes the resulting boronate ester to the desired boronic acid.
Caption: Workflow for synthesis via organometallic intermediates.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that directly converts aryl or heteroaryl halides (or triflates) into boronic esters.[5] This method offers excellent functional group tolerance compared to the organometallic route. The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). An alternative, more atom-economical boron source is tetrahydroxydiboron, also known as bis-boronic acid (BBA).[5] While highly effective, challenges such as competitive dehalogenation can occur with certain substrates.[6]
References
- 1. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
An In-depth Technical Guide on the Reactivity of the Carboxylic Acid Group in 2-Carboxythiophene-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carboxylic acid group in 2-Carboxythiophene-5-boronic acid, a bifunctional molecule of significant interest in medicinal chemistry and materials science. The interplay between the electron-rich thiophene ring, the electron-withdrawing boronic acid moiety, and the carboxylic acid group dictates its chemical behavior. This document details the acidity of the carboxylic acid, provides experimental protocols for its key reactions—esterification and amidation—and explores the chemoselectivity considerations arising from the presence of the boronic acid functionality. Quantitative data is presented in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this versatile building block.
Introduction
This compound is a heterocyclic compound featuring both a carboxylic acid and a boronic acid functional group. This unique combination makes it a valuable synthon in organic chemistry, particularly for the synthesis of complex molecules through reactions such as Suzuki-Miyaura cross-coupling, esterification, and amidation. The reactivity of the carboxylic acid group is modulated by the electronic properties of the thiophene ring and the boronic acid substituent, influencing its acidity and susceptibility to nucleophilic attack. Understanding these nuances is critical for designing efficient synthetic routes and achieving desired chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 465515-31-5 | |
| Molecular Formula | C₅H₅BO₄S | |
| Molecular Weight | 171.97 g/mol | |
| Melting Point | 135-136 °C | |
| Appearance | Solid |
Acidity of the Carboxylic Acid Group
| Compound | pKa |
| Thiophene-2-carboxylic acid | ~3.5 |
| Benzoic acid | 4.2 |
| Phenylboronic acid | ~8.8 |
The boronic acid group is known to be electron-withdrawing, which would be expected to increase the acidity of the carboxylic acid (i.e., lower its pKa) compared to thiophene-2-carboxylic acid. Therefore, the pKa of the carboxylic acid in this compound is anticipated to be slightly lower than 3.5. This enhanced acidity makes the carboxylate anion a stable conjugate base.
Reactivity and Key Transformations
The carboxylic acid group of this compound undergoes typical reactions such as esterification and amidation. However, the presence of the boronic acid group necessitates careful consideration of reaction conditions to ensure chemoselectivity and avoid undesired side reactions.
Esterification
Esterification of the carboxylic acid can be achieved through various methods, with Fischer esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Logical Workflow for Fischer Esterification:
Caption: General workflow for the Fischer esterification of this compound.
Experimental Protocol: Fischer Esterification with Methanol (General Procedure) [1]
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
It is important to note that prolonged heating in the presence of water can lead to dehydration of the boronic acid to form boroxines. Therefore, anhydrous conditions are preferable where possible.
Amidation
The formation of amides from the carboxylic acid group typically requires activation, as direct reaction with amines is generally slow. Common methods involve the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).
Logical Workflow for EDC/HOBt Amidation:
Caption: General workflow for the EDC/HOBt mediated amidation of this compound.
Experimental Protocol: EDC/HOBt Mediated Amidation (General Procedure)
-
Reaction Setup: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.2 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling Agent Addition: Cool the mixture in an ice bath and add EDC hydrochloride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel or recrystallization.
Chemoselectivity Considerations
The presence of two reactive functional groups, the carboxylic acid and the boronic acid, on the same molecule raises important questions of chemoselectivity.
-
Protection of the Boronic Acid: In some cases, particularly under harsh reaction conditions or with certain reagents, it may be advantageous to protect the boronic acid group, for example, as a pinacol ester. This can prevent undesired side reactions such as the formation of boroxines or reactions with nucleophiles. The pinacol ester can typically be deprotected under mild acidic conditions.
-
Reaction of the Boronic Acid: While the focus of this guide is the carboxylic acid, it is important to be aware that the boronic acid can also participate in reactions. For instance, under basic conditions, the boronic acid can form a boronate salt, which could potentially influence the reactivity of the carboxylic acid. Furthermore, the boronic acid is susceptible to Suzuki-Miyaura coupling reactions. In a study involving 5-bromothiophene-2-carboxylic acid, the carboxylic acid was first esterified before performing a Suzuki coupling, suggesting that the free carboxylic acid might interfere with the coupling reaction.[2]
Logical Diagram of Chemoselective Strategies:
Caption: Decision tree for chemoselective reactions of this compound.
Conclusion
The carboxylic acid group in this compound is a versatile handle for a variety of chemical transformations, most notably esterification and amidation. Its reactivity is influenced by the electronic effects of the thiophene ring and the boronic acid substituent. While standard protocols for these reactions can be applied, careful consideration of chemoselectivity is paramount to achieve high yields of the desired products. Protection of the boronic acid group may be a prudent strategy in certain synthetic schemes. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this important bifunctional building block. Further investigation into the precise pKa of the carboxylic acid and the development of more specific reaction protocols will undoubtedly enhance its application in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Carboxythiophene-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-carboxythiophene-5-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds. The presence of both a carboxylic acid and a boronic acid on the thiophene ring presents unique challenges that require careful consideration of reaction conditions for a successful outcome.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate.[1][2] Its widespread use is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[3]
A key challenge in the Suzuki coupling of this compound is the presence of the acidic carboxylic acid proton. This can interfere with the reaction in several ways:
-
Reaction with the Base: The carboxylic acid will react with the base required for the catalytic cycle, necessitating the use of additional equivalents of base.[4]
-
Catalyst Inhibition: The resulting carboxylate can coordinate to the palladium catalyst, potentially leading to its deactivation.[5]
-
Solubility Issues: The formation of a carboxylate salt can alter the solubility of the starting material, potentially hindering its participation in the reaction, especially in biphasic solvent systems.[4]
Strategies to mitigate these issues include the careful selection of the base, solvent system, and catalyst, or the protection of the carboxylic acid group as an ester prior to the coupling reaction, followed by subsequent hydrolysis.[5]
Data Presentation: Comparison of Suzuki Coupling Conditions for Thiophene Derivatives
The following tables summarize various conditions reported for the Suzuki coupling of different thiophene derivatives, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Reaction Conditions for Suzuki Coupling of Bromothiophene Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids/pinacol esters | Pd(PPh₃)₄ (7) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | Reflux | >20 | 37-72 |
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76 |
| 4,5-Dibromothiophene-2-carboxaldehyde | Aryl boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (6:1) | 90 | 12 | up to 95 |
Data compiled from various sources for illustrative purposes.
Table 2: Influence of Reaction Parameters on Suzuki Coupling of Thiophene Derivatives
| Parameter | Variation | Observation |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Both are commonly used. The choice may depend on the specific substrates and the presence of functional groups. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | Inorganic bases are generally effective. The choice of base can influence the reaction rate and yield. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Biphasic systems like dioxane/water are common. The water ratio can be crucial.[6] |
| Temperature | Room temperature to reflux | Higher temperatures are often required, but milder conditions are possible with more active catalysts. |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an aryl halide. These should be considered as starting points, and optimization for specific substrates is recommended.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a standard and widely used method for Suzuki couplings.
Materials:
-
This compound
-
Aryl halide (bromide or iodide) (1.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3-4 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask or reaction tube, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (3-4 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Alternative Procedure with Ester Protection
This protocol is recommended if the direct coupling of the free carboxylic acid proves to be low-yielding.
Step 1: Esterification of this compound
-
Protect the carboxylic acid group as a methyl or ethyl ester using standard esterification methods (e.g., Fischer esterification or reaction with diazomethane or an alkyl halide with a base).
-
Purify the resulting ester.
Step 2: Suzuki Coupling of the Esterified Thiophene
-
Follow the procedure outlined in Protocol 1, using the esterified thiophene boronic acid and 2-3 equivalents of base.
Step 3: Saponification of the Ester
-
After purification of the coupled product, hydrolyze the ester group using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.
-
Acidify the reaction mixture to protonate the carboxylic acid and isolate the final product as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biaryls Using 2-Carboxythiophene-5-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds, enabling the construction of complex biaryl systems. This is attributed to its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse starting materials.
2-Carboxythiophene-5-boronic acid is a valuable heterocyclic building block in the synthesis of biaryl compounds, particularly those incorporating a thiophene-2-carboxylic acid moiety. This functional group is a key component in numerous biologically active molecules. The presence of both a carboxylic acid and a boronic acid on the thiophene ring allows for the strategic and regioselective formation of biaryl structures, which can be further elaborated into more complex molecular architectures for drug discovery and development.
These application notes provide detailed protocols and representative data for the synthesis of biaryls utilizing this compound as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an aryl halide (Ar-X, where X is typically Br or I) in the presence of a palladium catalyst and a base.

Figure 1. General scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions to form 5-arylthiophene-2-carboxylic acid derivatives. While direct data for a wide range of aryl halides coupled with this compound is not extensively published, the presented data is adapted from studies on the coupling of 5-bromothiophene-2-carboxylate derivatives with various arylboronic acids, which proceeds under similar reaction conditions and provides a strong indication of expected yields.[1][2]
| Entry | Aryl Halide/Boronic Acid Partner | Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 71.5 | [1] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 75 | [1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80.2 | [1] |
| 4 | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 65 | [1] |
| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 70.2 | [1] |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane | 90 | 12 | 68 | [2] |
| 7 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane | 90 | 12 | 55 | [2] |
| 8 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane | 90 | 12 | 72 | [2] |
Experimental Protocols
Two general protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides are provided below. These are based on established methodologies for similar thiophene derivatives.[1][3][4] Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Suzuki Coupling Using Pd(PPh₃)₄ in Dioxane/Water
This protocol is a widely used and effective method for the coupling of aryl bromides and iodides with thiophene boronic acids.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.
-
Add the degassed solvent system (1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol can significantly reduce reaction times for the coupling of aryl halides with thiophene boronic acids.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane or DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 eq.), this compound (1.5 eq.), Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and Cs₂CO₃ (2.5 eq.).
-
Add the degassed solvent to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150°C) for a specified time (e.g., 15-60 minutes) with magnetic stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1 (steps 7-11).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Carboxythiophene-5-boronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Carboxythiophene-5-boronic acid is a versatile bifunctional building block in medicinal chemistry, integrating the structural features of a thiophene ring, a carboxylic acid, and a boronic acid. This unique combination offers multiple avenues for chemical modification and diverse interaction capabilities with biological targets. The thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its bioisosteric relationship with the benzene ring but with a distinct electronic profile.[1][2] The carboxylic acid group provides a handle for forming amides and esters, enabling the exploration of structure-activity relationships (SAR) and the development of prodrugs.[3][4]
Crucially, the boronic acid moiety is a key functional group in modern drug discovery. It is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing complex biaryl structures.[5] Furthermore, the boronic acid group can act as a "warhead," forming reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of various enzymes, making it a powerful pharmacophore for designing potent and selective inhibitors.[6][7] Boronic acids are recognized as bioisosteres of carboxylic acids and have been successfully incorporated into approved drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[8]
These application notes provide an overview of the utility of this compound in medicinal chemistry, including its application as a synthetic intermediate and as a core component of bioactive enzyme inhibitors. Detailed protocols for key synthetic transformations and a summary of relevant biological activity data are presented.
Key Applications in Medicinal Chemistry
Scaffold for Enzyme Inhibitors
The boronic acid group of this compound can mimic the transition state of substrate hydrolysis in various enzymes, particularly serine proteases and metalloenzymes. This allows for the design of potent, reversible covalent inhibitors.[6][9]
-
β-Lactamase Inhibition: Boronic acid transition state inhibitors (BATSIs) are a promising class of compounds to combat antibiotic resistance. The boronic acid moiety forms a stable, tetrahedral adduct with the catalytic serine residue in the active site of β-lactamases, preventing the hydrolysis of β-lactam antibiotics.[6][10] Derivatives of thiophene boronic acids have been investigated as BATSIs, showing inhibitory activity in the nanomolar range.[10]
-
Proteasome Inhibition: The proteasome is a key target in cancer therapy. Boronic acid-containing compounds, most notably Bortezomib, inhibit the chymotrypsin-like activity of the 26S proteasome by reacting with the N-terminal threonine residue of the β5 subunit.[8][11] This leads to the stabilization of pro-apoptotic factors and the inhibition of the pro-survival NF-κB signaling pathway, ultimately inducing apoptosis in cancer cells.[12][13]
-
Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway and a target for agents treating hyperpigmentation.[8][14] Boronic acid derivatives have been explored as tyrosinase inhibitors, offering an alternative to carboxylic acid-based inhibitors and demonstrating improved activity against fungal tyrosinase.[14]
Building Block for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most widely used carbon-carbon bond-forming reactions in pharmaceutical manufacturing.[5] this compound serves as a versatile building block in these reactions, allowing for the coupling of the thiophene core to a wide range of (hetero)aryl halides. This enables the rapid generation of molecular libraries for SAR exploration. The reaction is valued for its mild conditions and tolerance of various functional groups.[5]
Synthesis of Amide and Ester Libraries
The carboxylic acid moiety allows for straightforward derivatization into amides and esters. This is a common strategy in medicinal chemistry to:
-
Modulate Physicochemical Properties: Altering solubility, lipophilicity, and metabolic stability.
-
Explore SAR: The amide or ester linkage can interact with target proteins, and varying the corresponding amine or alcohol component allows for probing the binding pocket.
-
Develop Prodrugs: Esterification is a common method to mask the polar carboxylic acid, improving cell permeability and oral bioavailability. The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid.
Quantitative Biological Data
The following tables summarize the inhibitory activities of various thiophene-based boronic acid derivatives and related compounds against several key medicinal chemistry targets.
Table 1: Inhibition of β-Lactamases by Thiophene-Containing Boronic Acid Derivatives
| Compound | Target Enzyme | Inhibition Metric | Value (nM) | Reference |
|---|---|---|---|---|
| S02030¹ | KPC-2 | IC₅₀ | 80 | [10] |
| S02030¹ | CTX-M-96 | IC₅₀ | 2 | [10] |
| MB_076² | KPC-2 | IC₅₀ | 135 | [10] |
| MB_076² | CTX-M-96 | IC₅₀ | 4 | [10] |
¹S02030 is an α-amido-β-triazolylethaneboronic acid with a thiophene moiety. ²MB_076 is an analog where the thiophene ring of S02030 is replaced by an amino-thiadiazole ring.
Table 2: Inhibition of D-Amino Acid Oxidase (DAO) by Thiophene Carboxylic Acid Derivatives
| Compound Scaffold | Substituent(s) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiophene-2-carboxylic acid | 5-Fluoro | 0.81 | [15] |
| Thiophene-2-carboxylic acid | 5-Chloro | 0.65 | [15] |
| Thiophene-2-carboxylic acid | 4,5-Dichloro | 0.09 | [15] |
| Thiophene-2-carboxylic acid | 5-Boronic acid (1r) | > 100 | [15] |
| Thiophene-3-carboxylic acid | 5-Chloro | 0.04 |[15] |
Table 3: Anticancer Activity of Thiophene Carboxamide Derivatives
| Compound | Cell Line | Description | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2b | Hep3B | Hepatocellular Carcinoma | 5.46 | [1] |
| 2d | Hep3B | Hepatocellular Carcinoma | 8.85 | [1] |
| 2e | Hep3B | Hepatocellular Carcinoma | 12.58 |[1] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from scaffolds like this compound.
Caption: Proteasome inhibition pathway.
Caption: Tyrosinase inhibition in the melanin synthesis pathway.
Caption: Mechanism of β-Lactamase and its inhibition by BATSIs.
Experimental Protocols
The following protocols are representative methods for the derivatization of this compound. Researchers should optimize conditions for specific substrates.
Protocol 1: General Procedure for Amide Synthesis via Acid Chloride
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.
Caption: Workflow for amide synthesis via acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 equivalents)
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 equivalents)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
Step 1: Formation of the Acid Chloride
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1 equivalent).
-
Add anhydrous DCM or toluene, followed by a catalytic drop of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by observing the cessation of gas evolution and the dissolution of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and triethylamine or pyridine (1.5-2.0 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl halide with the boronic acid moiety of this compound (or its ester/amide derivative).
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (or its corresponding ester/amide) (1.1 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add the aryl halide (1 equivalent), this compound derivative (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Conclusion
This compound is a high-value building block for medicinal chemists. Its dual functionality allows for the synthesis of diverse compound libraries through both derivatization of the carboxylic acid and cross-coupling reactions at the boronic acid site. Its greatest potential lies in its use as a scaffold for designing targeted enzyme inhibitors, leveraging the reversible covalent binding properties of the boronic acid moiety. The data and protocols presented here provide a foundation for researchers to explore the rich chemical space and biological potential of derivatives of this versatile compound.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Carboxythiophene-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors using 2-Carboxythiophene-5-boronic acid as a key building block. The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown potent inhibitory activity against a range of kinases. Specifically, we will focus on the synthesis of pyrazolopyrimidine-based inhibitors of Protein Kinase CK2 (formerly Casein Kinase II) , a constitutively active serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell survival and proliferation signaling pathways.
The methodologies described herein focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds, to couple this compound with a suitable heterocyclic core.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. While specific IC50 values for inhibitors synthesized directly from this compound are not publicly available in the cited literature, the following table presents representative data for potent pyrazolopyrimidine and thieno[2,3-d]pyrimidine-based CK2 inhibitors to illustrate the expected potency of this class of compounds.
| Compound Class | Kinase Target | Representative IC50 (µM) | Reference Compound |
| Pyrazolopyrimidine Derivative | Protein Kinase CK2 | 0.05 - 2.6 | - |
| Thieno[2,3-d]pyrimidine Derivative | Protein Kinase CK2 | 0.1 - 0.5 | 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid[1] |
Visualizations
Signaling Pathway
Protein Kinase CK2 is a key regulator of multiple pro-survival signaling pathways that are often hyperactive in cancer. Inhibition of CK2 can disrupt these pathways, leading to decreased cell proliferation and increased apoptosis. The diagram below illustrates the central role of CK2 in the PI3K/Akt/mTOR, JAK/STAT, and NF-κB signaling pathways.[2][3][4][5]
Caption: Role of CK2 in major signaling pathways and its inhibition.
Experimental Workflow
The overall process for the synthesis and evaluation of kinase inhibitors derived from this compound is outlined below. This workflow begins with the chemical synthesis via Suzuki coupling, followed by purification, characterization, and subsequent biological evaluation.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 5-(Pyrazolopyrimidinyl)thiophene-2-carboxylic acid via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a halogenated pyrazolopyrimidine core, adapted from patent literature.
Materials:
-
Halogenated pyrazolopyrimidine (e.g., 5-chloro-3-formylpyrazolo[1,5-a]pyrimidin-7-yl)(cyclopropyl)carbamate (1.0 equivalent)
-
This compound (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equivalents)
-
Solvent: 1,2-Dimethoxyethane (DME) and Ethanol (EtOH) mixture (2:1)
-
Nitrogen or Argon gas for inert atmosphere
-
Ethyl acetate
-
2N Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a flame-dried round-bottom flask, add the halogenated pyrazolopyrimidine (1.0 eq), this compound (1.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent mixture (DME/EtOH, 2:1) via syringe, followed by the 2M aqueous Na₂CO₃ solution (3.0 eq).
-
Heat the reaction mixture to 95°C and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between 2N NaOH and ethyl acetate.
-
Separate the layers and wash the organic layer with 2N NaOH.
-
Combine the aqueous layers and acidify to a pH of less than 3 with concentrated HCl.
-
The resulting precipitate is the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method for determining the IC50 value of a synthesized inhibitor against a target kinase, such as CK2. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Protein Kinase CK2
-
CK2 substrate peptide
-
ATP
-
Synthesized inhibitor compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the CK2 enzyme and substrate peptide in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2 µL of the kinase to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The use of this compound as a building block in conjunction with modern synthetic methodologies like the Suzuki-Miyaura coupling provides a robust platform for the development of novel kinase inhibitors. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery to synthesize and evaluate potent inhibitors targeting key kinases such as Protein Kinase CK2. By leveraging these methods, new therapeutic agents can be developed to address the significant unmet medical needs in oncology and other disease areas driven by aberrant kinase signaling.
References
- 1. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes: 2-Carboxythiophene-5-boronic Acid in Organic Electronics
Introduction
Thiophene-based organic molecules are fundamental building blocks in the field of organic electronics due to their excellent charge transport properties and tunable electronic characteristics.[1][2] Among these, thiophene-boronic acids and their derivatives are particularly valuable as monomers for the synthesis of conjugated polymers and covalent organic frameworks (COFs) used in a variety of organic electronic devices.[3][4][5] This document focuses on the application of 2-Carboxythiophene-5-boronic acid and related thiophene-boronic acid derivatives in organic electronics, providing detailed application notes and experimental protocols for researchers and scientists.
This compound (CAS: 465515-31-5) is a bifunctional molecule containing both a carboxylic acid group and a boronic acid group on a thiophene ring.[6][7][8][9] This unique structure allows for diverse chemical modifications and makes it a promising candidate for the synthesis of advanced materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The boronic acid moiety is a key functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create extended π-conjugated systems.
Key Applications and Quantitative Data
The primary application of thiophene-boronic acids in organic electronics is in the synthesis of conjugated polymers and COFs.[4][5] These materials form the active layers in various electronic devices. While specific quantitative data for polymers derived exclusively from this compound is not extensively reported in the literature, the performance of devices using polymers synthesized from similar thiophene-boronic acid derivatives provides a strong indication of their potential.
| Polymer/Material System | Device Type | Key Performance Metric | Value | Reference |
| Poly(3-hexylthiophene) (P3HT) synthesized via Suzuki polycondensation | OFET | Hole Mobility (μh) | >0.1 cm²/Vs | [10] |
| Thiophene-based Covalent Organic Framework (COF) | Gas Sorption | N₂ Adsorption | 466 cm³/g | [4] |
| Donor-Acceptor Polymer with Thiophene-boronic ester derivative | OPV | Power Conversion Efficiency (PCE) | >10% | |
| Fused-thiophene based Dye | DSSC | Power Conversion Efficiency (PCE) | Up to 11.4% | [11] |
Experimental Protocols
Here, we provide a generalized protocol for the synthesis of a thiophene-containing conjugated polymer using a thiophene-boronic acid derivative via Suzuki-Miyaura polycondensation. This protocol can be adapted for this compound, potentially with modifications to account for the reactivity of the carboxylic acid group.
Protocol 1: Synthesis of a Thiophene-Containing Conjugated Polymer via Suzuki Polycondensation
Materials:
-
2,5-Thiophenebis(boronic acid) derivative (e.g., 2,2'-Bithiophene-5,5'-diboronic acid bis(pinacol) ester)[1]
-
Aryl dihalide (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)[5]
-
Base (e.g., aqueous K₂CO₃ or Na₂CO₃ solution)
-
Solvent (e.g., Toluene, DMF, or a mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, thoroughly degassed by several cycles of vacuum and backfilling with an inert gas, add the thiophene-bis(boronic acid) derivative (1.0 eq), the aryl dihalide (1.0 eq), and the palladium catalyst (typically 1-5 mol%).
-
Solvent and Base Addition: Add the degassed solvent to the flask, followed by the addition of the degassed aqueous base solution.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under a continuous flow of inert gas. The reaction progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight. High molecular weight polymers are often achieved within 5-15 minutes for efficient catalyst systems.[10]
-
Work-up: After the desired molecular weight is achieved, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Purification: Collect the polymer by filtration and wash it extensively with methanol and acetone to remove residual catalyst and oligomers. Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction).
-
Characterization: The final polymer should be characterized by ¹H NMR, GPC (to determine molecular weight and polydispersity), and UV-Vis spectroscopy to confirm its chemical structure and optical properties.
Protocol 2: Fabrication of an Organic Field-Effect Transistor (OFET)
Materials:
-
Synthesized thiophene-containing conjugated polymer
-
Substrate (e.g., heavily n-doped Si wafer with a SiO₂ dielectric layer)
-
Solvent for polymer solution (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the interface quality and promote better polymer film morphology.
-
Polymer Film Deposition: Dissolve the synthesized polymer in a suitable solvent. Deposit a thin film of the polymer onto the substrate using a technique such as spin-coating, drop-casting, or dip-coating.
-
Annealing: Anneal the polymer film at a temperature above its glass transition temperature to improve the molecular ordering and film morphology. This step is crucial for achieving high charge carrier mobility.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the polymer film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
Device Characterization: Characterize the electrical performance of the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer in a probe station. Key parameters to extract are the field-effect mobility, on/off ratio, and threshold voltage.
Visualizations
Caption: Workflow for Suzuki Polycondensation.
Caption: OFET Fabrication Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Merging thiophene with boron: new building blocks for conjugated materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Thiophene-based covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. aobchem.com [aobchem.com]
- 7. 5-Boronothiophene-2-carboxylic acid | C5H5BO4S | CID 2779807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 5-Carboxythiophene-2-boronic acid | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions with 2-Carboxythiophene-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This reaction is particularly valuable in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. 2-Carboxythiophene-5-boronic acid is a key building block, allowing for the introduction of a thiophene-2-carboxylic acid moiety, a structural component found in numerous therapeutic agents.
A critical parameter for a successful Suzuki reaction is the choice of ligand, which stabilizes the palladium catalyst, influences its reactivity, and modulates the reaction kinetics. This application note provides a comprehensive guide to ligand selection for the Suzuki coupling of this compound with aryl halides. Due to the potential for the carboxylic acid group to interfere with the catalytic cycle, a protection strategy is often employed. Herein, we focus on the Suzuki coupling of the methyl ester derivative, followed by deprotection to yield the desired carboxylic acid.
Ligand Performance in Suzuki Coupling of Methyl 5-bromothiophene-2-carboxylate
To guide ligand selection, the following table summarizes the performance of various phosphine ligands in the Suzuki coupling of methyl 5-bromothiophene-2-carboxylate with a model arylboronic acid. The data highlights the impact of ligand choice on reaction yield under standardized conditions.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| dppf | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 12 | 80-90 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | >95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | >95 |
| tBu₃P | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 12 | 85-95 |
Yields are approximate and may vary depending on the specific aryl halide and reaction scale.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the protection of the carboxylic acid group as a methyl ester prior to the Suzuki coupling.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or other suitable esterification reagent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl 5-borono-2-thiophenecarboxylate.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the palladium-catalyzed coupling of methyl 5-borono-2-thiophenecarboxylate with an aryl bromide.
Materials:
-
Methyl 5-borono-2-thiophenecarboxylate (or its pinacol ester)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, dppf, SPhos, XPhos, tBu₃P) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water
-
Schlenk flask or other reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), methyl 5-borono-2-thiophenecarboxylate (1.2 eq), and the base (2.5 eq).
-
In a separate vial, pre-mix the palladium precursor and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (80-100 °C) and stir vigorously for the specified time (8-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Deprotection of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester to yield the final carboxylic acid product.
Materials:
-
Methyl 5-arylthiophene-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the methyl 5-arylthiophene-2-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1).
-
Add an excess of lithium hydroxide (3.0-5.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the final 5-arylthiophene-2-carboxylic acid.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note: Solvent Effects on the Yield of Suzuki Coupling with 2-Carboxythiophene-5-boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions. This palladium-catalyzed reaction between an organoboron compound and an organohalide is crucial in the synthesis of biaryls and other conjugated systems that form the backbone of many pharmaceuticals, agrochemicals, and advanced materials.[1][2] 2-Carboxythiophene-5-boronic acid is a valuable heterocyclic building block, and optimizing its coupling efficiency is critical for the synthesis of novel thiophene-containing compounds. One of the most influential parameters governing the success and yield of this reaction is the choice of solvent. This application note details the profound effect of the solvent system on the reaction yield and provides optimized protocols for researchers.
The Critical Role of the Solvent System
The solvent in a Suzuki-Miyaura coupling is not merely an inert medium but an active participant in the catalytic cycle. Its primary roles include:
-
Solubilization: Ensuring that the aryl halide, boronic acid, base, and catalyst are sufficiently dissolved to allow the reaction to proceed efficiently. Poor solubility can lead to slow reaction rates and low yields.[3]
-
Catalyst Activation and Stabilization: Solvents can coordinate with the palladium catalyst, influencing its activation, stability, and overall reactivity.[4]
-
Base Efficacy: The effectiveness of the inorganic base (e.g., K₃PO₄, K₂CO₃) is highly dependent on the solvent. Aqueous-organic mixtures are often employed to dissolve the inorganic base, which is crucial for activating the boronic acid for the transmetalation step.[5][6]
-
Minimizing Side Reactions: An appropriate solvent can help suppress undesirable side reactions such as protodeboronation (the replacement of the boronic acid group with a hydrogen atom), which deactivates the nucleophile and reduces the product yield.[3]
For thiophene-based substrates, studies have consistently shown that biphasic solvent systems, particularly mixtures of an organic solvent and water, provide superior results compared to anhydrous conditions.[6][7]
Data Presentation: Solvent Effects on Yield
The selection of a solvent system can dramatically impact the product yield in the Suzuki coupling of thiophene derivatives. The following tables summarize quantitative data from studies on substrates structurally related to this compound, highlighting the superior performance of aqueous solvent mixtures.
Table 1: Comparison of Aqueous 1,4-Dioxane vs. Dry Toluene
This table presents data from the Suzuki coupling of pentyl 5-bromothiophene-2-carboxylate (an ester derivative of the target class of compounds) with various arylboronic acids. The results clearly demonstrate that an aqueous dioxane system consistently provides higher yields than dry toluene, which is attributed to the enhanced solubility of the boronic acid reagents in the aqueous mixture.[7]
| Coupling Partner (Arylboronic Acid) | Product | Yield in Dry Toluene (%) | Yield in 1,4-Dioxane/Water (4:1) (%) |
| Phenylboronic acid | 5a | 50.2 | 71.5 |
| 4-Methylphenylboronic acid | 5b | 33.0 | 75.0 |
| 4-Methoxyphenylboronic acid | 5c | 76.5 | 80.2 |
| 4-Chlorophenylboronic acid | 5d | 51.5 | 65.0 |
| 4-Fluorophenylboronic acid | 5e | 52.7 | 70.2 |
Data sourced from a study on pentyl 5-bromothiophene-2-carboxylate, which serves as a close proxy for the reactivity of the target compound class.[7]
Table 2: Influence of Water Content in Dioxane on the Coupling of 2-Thiopheneboronic Acid
This table illustrates the effect of varying water concentration on the Suzuki coupling of 2-thiopheneboronic acid. The presence of water is shown to be beneficial, though an excessive amount can be detrimental to the yield. A 4:1 mixture of dioxane to water often represents an optimal balance.
| Solvent System | Temperature (°C) | Yield (%) |
| Dioxane/H₂O (4:1) | 100 | 77 |
| Dioxane/H₂O (1:1) | 100 | 71 |
| Dioxane/H₂O (1:4) | 100 | 10 |
| Dioxane/H₂O (1:9) | 100 | 14 |
Data is from a study involving the coupling of 2-thiopheneboronic acid with PyFluor.
Experimental Workflow and Protocols
A successful Suzuki-Miyaura coupling reaction relies on a systematic and careful experimental setup to ensure an inert atmosphere and proper mixing of reagents.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: High-Yield Coupling in 1,4-Dioxane/Water
This protocol is optimized for the Suzuki coupling of an aryl halide with this compound (or vice versa) and is based on methodologies that have proven effective for similar thiophene derivatives.[8][9][10]
Materials:
-
Aryl Halide (e.g., 5-Bromo-2-thiophenecarboxylic acid) (1.0 eq)
-
Arylboronic Acid (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃) (2.0-3.0 eq)
-
Solvent: Degassed 1,4-Dioxane and Degassed DI Water (4:1 v/v ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the thiophene substrate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Via syringe, add the degassed 1,4-dioxane, followed by the degassed water, to achieve a 4:1 solvent mixture.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%) to the stirring mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x). Note: If using this compound, the product will be acidic. The pH may need to be adjusted during workup to ensure the product is in the desired layer.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-thiophenecarboxylic acid.
Protocol 2: Alternative Green Solvent System
For applications prioritizing green chemistry and simplified workup, an aqueous n-butanol system has been shown to be highly effective for Suzuki couplings of thiophene boronic acids, often providing near-quantitative yields.
Key Features:
-
Solvent: n-Butanol/Water mixture.
-
Benefits: This system creates a biphasic mixture from which the product can often be easily separated without the need for additional organic solvents during workup, making it suitable for large-scale reactions. Aqueous catalysis has been found to be more efficient than anhydrous conditions for many heterocyclic substrates.
-
Procedure: The general setup is similar to Protocol 1, with the substitution of the 1,4-dioxane/water solvent system for n-butanol/water. Reaction temperatures and times may require re-optimization for specific substrates.
Troubleshooting and Optimization
-
Low Yield: If yields are low, ensure solvents are thoroughly degassed, as oxygen can deactivate the palladium catalyst. The choice of base and catalyst/ligand combination is also critical and can be screened for improvement.[3]
-
Protodeboronation: The presence of excess water or prolonged reaction times at high temperatures can lead to protodeboronation of the boronic acid. Using a boronic ester (e.g., a pinacol ester) or minimizing the water content (while still ensuring base solubility) can mitigate this issue.[3][6]
-
Poor Solubility: If reagents do not dissolve, alternative co-solvents such as THF, Toluene, or DMF in combination with water can be explored.[11] However, as the data suggests, 1,4-dioxane/water is an excellent starting point for thiophene derivatives.
The choice of solvent is a critical parameter for achieving high yields in the Suzuki-Miyaura coupling of this compound and its derivatives. Experimental evidence strongly indicates that biphasic aqueous-organic solvent systems are superior to anhydrous conditions. A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is highly recommended as it effectively solubilizes both the organic reagents and the inorganic base, leading to significantly improved reaction yields. For greener applications, an aqueous n-butanol system presents a viable and efficient alternative. Careful selection and optimization of the solvent system are paramount for the successful synthesis of thiophene-based compounds for research, drug discovery, and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficient Suzuki Coupling of 2-Carboxythiophene-5-boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance and relatively mild reaction conditions have made it indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. This document provides detailed application notes and protocols for the efficient Suzuki coupling of 2-Carboxythiophene-5-boronic acid with a focus on the critical aspect of base selection. The presence of both a carboxylic acid and a boronic acid on the same thiophene ring presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and purity.
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid. However, when a carboxylic acid is present on one of the coupling partners, the base can also deprotonate the carboxyl group, potentially influencing the solubility of the starting material and the stability of the catalytic complex. Therefore, the choice of base is paramount to a successful coupling reaction.
Core Principles of Base Selection
The selection of an appropriate base for the Suzuki coupling of this compound is governed by several key factors:
-
Basicity: The base must be strong enough to promote the formation of the boronate intermediate but not so strong as to cause undesirable side reactions, such as decomposition of the starting materials or the catalyst.
-
Solubility: The solubility of the base in the chosen solvent system can significantly impact the reaction rate and efficiency.
-
Nature of the Cation: The cation of the base can influence the reaction through coordination effects.
-
Compatibility with Functional Groups: The base must be compatible with the carboxylic acid moiety and any other functional groups present on the coupling partners.
Commonly employed bases in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). For substrates bearing sensitive functional groups like carboxylic acids, milder inorganic bases are often preferred.
Data Presentation: Comparative Analysis of Base Performance
| Entry | Coupling Partner 1 | Coupling Partner 2 | Base | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromothiophene-2-carboxylic acid | Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 12 | 76.5 | [1] |
| 2 | 5-Bromothiophene-2-carboxylic acid | 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | 12 | 72 | [1] |
| 3 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane | 90 | 12 | 72 | [2] |
| 4 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid pinacol ester | K₃PO₄ | Pd(PPh₃)₄ | Toluene/H₂O | 85-90 | 12 | Good | [3] |
| 5 | 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Dimethoxyethane | Reflux | 12 | 84 | [4] |
| 6 | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 2 | 95 | [5] |
| 7 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 2 | 98 | [5] |
| 8 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 2 | 92 | [5] |
Note: Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.
Based on the available data, potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) appear to be effective and reliable bases for the Suzuki coupling of thiophene derivatives bearing a carboxylic acid group.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Substituted Thiophenes using 2-Carboxythiophene-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the synthesis of 5-aryl-2-thiophenecarboxylic acids via Suzuki-Miyaura cross-coupling reactions. 2-Carboxythiophene-5-boronic acid serves as a key building block in the synthesis of a variety of substituted thiophenes, which are important scaffolds in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[3][4] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and catalysts.[3]
This document focuses on the application of this compound as the organoboron component in Suzuki-Miyaura coupling reactions to synthesize 5-aryl-2-thiophenecarboxylic acids. These products are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of thiophene boronic acids with various aryl halides. While specific data for this compound is limited in the literature, the data presented for analogous thiophene boronic acids and their esters provide a strong predictive basis for reaction outcomes.
Table 1: Suzuki-Miyaura Coupling of Thiophene Boronic Acids with Aryl Halides
| Thiophene Boronic Acid Derivative | Aryl Halide | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | 5-Bromo-1H-indazole | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dimethoxyethane | Reflux | 12 | 70-85 | [5] |
| Thiophene-2-boronic acid pinacol ester | 4,7-Dibromo-2,1,3-benzothiadiazole | Pd(OAc)₂/tri(o-tolyl)phosphine (4) | Na₂CO₃ (2M aq.) | Toluene | 95 | 24 | ~74 | [6] |
| 2-Thiopheneboronic acid | 2,4-Dibromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ (1M aq.) | DMF | 80 | 3 | High | [7] |
| Arylboronic acids | 2-Acetyl-5-bromothiophene | Benzothiazole-based Pd(II)-precatalyst (0.25) | KOH (2) | Water | 100 (MW) | 0.25 | 85-98 | [8] |
| Phenylboronic acid | 6-Chloroindole | SPhos/XPhos-based Pd precatalyst (1-1.5) | K₃PO₄ (2) | Dioxane/Water | 60 | 5-8 | 97 | [1] |
| Arylboronic acids | 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-Dioxane/Water (4:1) | 90 | 12 | 25-76 | [9] |
Experimental Protocols
The following are detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides and iodides.
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (e.g., aryl bromide or iodide) (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 5-aryl-2-thiophenecarboxylic acid.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (1.2 equivalents)
-
Palladium catalyst (e.g., a benzothiazole-based Pd(II)-precatalyst) (0.25 mol%)
-
Potassium Hydroxide (KOH) (2 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.6 equivalents)
-
Solvent: Water
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, the palladium catalyst, KOH, and TBAB.
-
Add water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-150°C for 15-30 minutes under microwave irradiation.
-
Monitor the reaction for completion.
-
After cooling, work up the reaction mixture as described in Protocol 1.
-
Purify the product as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis of 5-Aryl-2-thiophenecarboxylic Acids
This diagram outlines the typical experimental workflow for the synthesis and purification of the target compounds.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ac1.hhu.de [ac1.hhu.de]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Carboxythiophene-5-boronic Acid
Welcome to the technical support center for the Suzuki coupling of 2-carboxythiophene-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound and its derivatives.
Issue 1: Low or No Yield of the Desired Product
Low or no product formation is a frequent challenge. A systematic approach to troubleshooting is recommended.
-
Is the Carboxylic Acid Group Protected? The free carboxylic acid can interfere with the reaction by coordinating to the palladium catalyst and causing deactivation. It is often advisable to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[1]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For coupling thiophene derivatives, phosphine-based catalysts are common. If standard catalysts like Pd(PPh₃)₄ are ineffective, consider more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as XPhos or SPhos) which can accelerate the oxidative addition and reductive elimination steps.
-
Base Selection: The base plays a critical role in the transmetalation step. The choice of base should be carefully considered, especially when using the unprotected carboxylic acid, as it can affect solubility and catalyst activity. For esterified substrates, inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.
-
Solvent System: The solubility of all reactants is key. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often employed to dissolve both the organic substrates and the inorganic base. The ratio of the organic solvent to water may need optimization.[2][3]
-
Reaction Temperature: Elevated temperatures can increase reaction rates but may also promote side reactions like protodeboronation. A balance must be found, typically in the range of 80-100°C.
Issue 2: Significant Formation of Protodeboronated Thiophene Byproduct
Thiophene boronic acids are particularly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] This side reaction consumes the starting material and reduces the yield of the desired product.
-
Minimize Water Content: While some water is often necessary for the base to function effectively, excess water can promote protodeboronation. Using anhydrous solvents or minimizing the aqueous phase can be beneficial.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₂CO₃ or CsF.
-
Employ Stabilized Boronic Acid Derivatives: If protodeboronation is severe, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), an N-methyliminodiacetic acid (MIDA) boronate ester, or a trifluoroborate salt.[5] These derivatives can provide a slow release of the boronic acid during the reaction, minimizing its decomposition.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation, provided the main reaction proceeds at a reasonable rate.
Issue 3: Potential for Decarboxylation
While less common under typical Suzuki conditions, the carboxylic acid group on the thiophene ring could potentially undergo decarboxylation at elevated temperatures.
-
Protect the Carboxylic Acid: Esterification of the carboxylic acid is the most effective way to prevent decarboxylation.
-
Moderate Reaction Temperatures: Avoid excessively high temperatures (e.g., >120°C) to minimize the risk of decarboxylation.
-
Alternative Coupling Strategies: If decarboxylation is a persistent issue even with the ester, consider alternative cross-coupling reactions that proceed under milder conditions.
Frequently Asked Questions (FAQs)
Q1: Should I use this compound directly or protect the carboxylic acid group?
It is highly recommended to protect the carboxylic acid group as an ester before performing the Suzuki coupling. The free carboxylic acid can lead to lower yields due to catalyst inhibition and solubility issues.[1] Esterification is a straightforward process that can significantly improve the outcome of the coupling reaction.[2]
Q2: What is the best catalyst for the Suzuki coupling of this compound derivatives?
While Pd(PPh₃)₄ is a commonly used and often effective catalyst, more advanced catalyst systems may be required for challenging substrates.[2] Catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can offer higher activity and broader substrate scope. The optimal catalyst may need to be determined empirically for your specific reaction.
Q3: Which base and solvent system should I start with?
A good starting point for the Suzuki coupling of an esterified 5-halothiophene-2-carboxylate is to use K₃PO₄ as the base in a 4:1 mixture of 1,4-dioxane and water.[2][6] This combination has been shown to be effective for similar substrates. However, screening of other bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., toluene/water, DMF/water) may be necessary for optimization.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the product.
Q5: What are common work-up procedures for this reaction?
A typical work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with water and extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography.[7]
Data Presentation
The following tables summarize quantitative data for the Suzuki coupling of esterified 5-bromothiophene-2-carboxylic acid with various arylboronic acids.
Table 1: Comparison of Solvent Systems for the Synthesis of Pentyl 5-arylthiophene-2-carboxylates [2][8]
| Arylboronic Acid | Yield (%) in 1,4-Dioxane/H₂O (4:1) | Yield (%) in Dry Toluene |
| Phenylboronic acid | 71.5 | 50.2 |
| 4-Methylphenylboronic acid | 75 | 33 |
| 4-Methoxyphenylboronic acid | 80.2 | 76.5 |
| 4-Chlorophenylboronic acid | 65 | 51.5 |
| 4-Nitrophenylboronic acid | 70.2 | 52.7 |
| Reaction Conditions: Pentyl 5-bromothiophene-2-carboxylate, Arylboronic acid, Pd(PPh₃)₄ (5 mol%), K₃PO₄, 90°C, 16h. |
Table 2: Synthesis of Phenethyl 5-arylthiophene-2-carboxylates in 1,4-Dioxane/H₂O [2][8]
| Arylboronic Acid | Yield (%) |
| Phenylboronic acid | 68 |
| 4-Fluorophenylboronic acid | 66 |
| 4-Methoxyphenylboronic acid | 69 |
| 3,4-Dichlorophenylboronic acid | 56 |
| 4-(Methylthio)phenylboronic acid | 55 |
| Naphthalen-2-ylboronic acid | 72 |
| Reaction Conditions: Phenethyl 5-bromothiophene-2-carboxylate, Arylboronic acid, Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-Dioxane/H₂O, 90°C, 16h. |
Experimental Protocols
Protocol 1: Esterification of 5-Bromothiophene-2-carboxylic Acid (General Procedure) [2]
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add the desired alcohol (e.g., pentyl alcohol or 2-phenylethanol) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol 2: Suzuki Coupling of Esterified 5-Bromothiophene-2-carboxylic Acid (General Procedure) [6][9]
-
In a reaction vessel, combine the 5-bromothiophene-2-carboxylate ester (1.0 eq), the arylboronic acid (1.1-1.5 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.5-5 mol%).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Strategies to mitigate protodeboronation in Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Carboxythiophene-5-boronic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Carboxythiophene-5-boronic acid and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: The most common impurities include:
-
Protodeboronated side-product: This is 2-thiophenecarboxylic acid, formed by the cleavage of the C-B bond and its replacement with a C-H bond. Thiophene boronic acids are particularly susceptible to this side reaction, especially under basic conditions.[1]
-
Homocoupling product: This is a dimer of this compound.
-
Unreacted starting materials: Residual this compound or the coupling partner.
-
Catalyst residues: Palladium and other catalyst-derived impurities.
-
Anhydrides: Boronic acids can form anhydrides (boroxines) upon dehydration.
Q2: How does the carboxylic acid functional group affect the purification process?
A2: The carboxylic acid group introduces a dual acidic nature to the molecule. It can be deprotonated under basic conditions, which can be exploited for purification via acid-base extraction. However, this can also lead to complications, such as the carboxylate coordinating with and deactivating the palladium catalyst during a Suzuki coupling reaction. The presence of the carboxylic acid also increases the polarity of the molecule, which influences its solubility and behavior in chromatography.
Q3: What are the best storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored at -20°C in a tightly sealed container, away from moisture and light. Boronic acids are prone to decomposition over time, so using fresh or properly stored material is crucial for successful reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Protodeboronation of this compound | Use milder bases (e.g., K₂CO₃, CsF) and anhydrous conditions if possible. Consider using a more stable boronic acid surrogate like a pinacol ester or a MIDA boronate. |
| Catalyst Deactivation | The carboxylate group can coordinate with the palladium catalyst. Try using a different palladium precursor or ligand system. |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before workup. |
| Product Loss During Workup | During acid-base extraction, ensure the pH is adjusted correctly to fully protonate the carboxylic acid for extraction into the organic layer. Perform multiple extractions with smaller volumes of solvent. |
Issue 2: Difficulty in Removing Impurities
| Impurity | Troubleshooting Step |
| Protodeboronated Side-Product | If the desired product is significantly less polar, careful column chromatography may be effective. Acid-base extraction can also be used to separate the two carboxylic acids, although this can be challenging. |
| Homocoupling Product | Optimize reaction conditions to minimize its formation (e.g., catalyst, base, stoichiometry). Purification can be attempted by recrystallization or chromatography. |
| Palladium Residues | Treat the crude product solution with a scavenger resin or perform a filtration through celite. |
| Unreacted this compound | An acid-base extraction can be effective. Washing the organic layer containing the product with a dilute aqueous base can remove the more acidic boronic acid.[1] |
Purification Protocols
Acid-Base Extraction
This method is particularly useful for separating the carboxylic acid-containing product from neutral impurities.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate solution. The this compound product will deprotonate and move to the aqueous layer. Repeat the extraction 2-3 times.
-
Wash: Wash the combined aqueous layers with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. The purified product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Column Chromatography
Column chromatography can be effective for separating compounds with different polarities. Due to the acidic nature of the product, tailing can be an issue on silica gel.
Protocol:
-
Stationary Phase: Use silica gel as the stationary phase. To reduce tailing, the silica gel can be pre-treated with a small amount of acid (e.g., 1% acetic acid in the eluent).
-
Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common system is a mixture of heptane and ethyl acetate, with the proportion of ethyl acetate being increased over time. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve the peak shape.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC or LC-MS to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.
Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the product well at high temperatures but poorly at low temperatures. Potential solvents include water, ethanol, or mixtures such as ethyl acetate/heptane.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Cost-effective, scalable, can provide very high purity. | Requires a solid product and a suitable solvent. Can have lower yields. |
| Acid-Base Extraction | 95-98% | Good for removing neutral impurities. Can be relatively quick. | May not be effective for separating acidic impurities. Risk of product degradation at extreme pH. |
| Column Chromatography | >99% | Can separate compounds with very similar properties. | Can be time-consuming and require large volumes of solvent. Product loss on the column is possible. |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting pathway for low product purity.
References
Common side reactions with 2-Carboxythiophene-5-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Carboxythiophene-5-boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reaction is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is a significant issue for many heteroaromatic boronic acids, including thiophene derivatives, especially under the basic and aqueous conditions typical of Suzuki-Miyaura couplings.[1][2][3] This side reaction consumes the boronic acid, leading to the formation of 2-carboxythiophene as a byproduct and reducing the yield of the desired coupled product. Another common side reaction is homocoupling , where two molecules of the boronic acid couple to form a symmetrical biaryl species. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1]
Q2: What factors promote the unwanted protodeboronation side reaction?
A2: Several factors can accelerate the rate of protodeboronation of this compound:
-
High pH (Basic Conditions): The reaction is often fastest at high pH. Base catalysis proceeds through the formation of a more reactive boronate anion.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[2]
-
Catalyst System: Some palladium-phosphine catalysts can inadvertently promote protodeboronation.[2]
-
Electronic Properties: The electron-withdrawing nature of the carboxylic acid group on the thiophene ring can influence its stability and susceptibility to protodeboronation.[2]
Q3: Can the carboxylic acid group on this compound interfere with Suzuki-Miyaura coupling reactions?
A3: Yes, the carboxylic acid group can potentially interfere with the reaction. Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium catalyst, potentially deactivating it or hindering the catalytic cycle. This can lead to lower yields or failed reactions.
Q4: Is decarboxylation a concern when using this compound in palladium-catalyzed reactions?
A4: While palladium catalysts can mediate decarboxylation of some carboxylic acids, particularly under specific conditions, there is no direct evidence from the searched literature to suggest that decarboxylation is a major side reaction for this compound under standard Suzuki-Miyaura conditions.[4][5][6][7][8] However, it remains a theoretical possibility, especially at higher temperatures. Monitoring for the formation of thiophene as a byproduct could help assess if this pathway is occurring.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupling product and formation of 2-carboxythiophene.
This is a classic sign of competing protodeboronation, where the rate of protodeboronation is outpacing the rate of the desired cross-coupling reaction.[2]
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for low yields due to protodeboronation.
Issue 2: Significant formation of a symmetrical biaryl byproduct derived from the boronic acid.
This indicates that homocoupling is a significant side reaction.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow to minimize homocoupling side reactions.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1 equivalent), this compound (1.1 - 1.5 equivalents), and the base (2-3 equivalents).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[9][10]
Protocol 2: Suzuki-Miyaura Coupling using a Stabilized Boronic Ester (MIDA Boronate)
To mitigate protodeboronation, using an N-methyliminodiacetic acid (MIDA) boronate ester of this compound is recommended.
Materials:
-
2-Carboxythiophene-5-MIDA boronate (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 1-2 mol%)
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Mild base (e.g., finely ground K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water 5:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the thiophene MIDA boronate, and the base.
-
Seal the vessel and purge with an inert gas.
-
Add the palladium catalyst and ligand under the inert atmosphere.
-
Add the degassed solvent mixture. The minimal amount of water helps facilitate the slow hydrolysis of the MIDA boronate.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction for the formation of the product and the deboronated byproduct.
-
Follow the work-up and purification steps outlined in Protocol 1.[2]
Data Presentation
The following table summarizes the key side reactions and recommended mitigation strategies for experiments involving this compound.
| Side Reaction | Key Contributing Factors | Recommended Mitigation Strategies |
| Protodeboronation | High pH, high temperature, aqueous solvents | Use a milder base (e.g., K₃PO₄), lower reaction temperature, minimize water content, or use a stabilized boronic ester (MIDA or pinacol). |
| Homocoupling | Presence of oxygen, inefficient Pd(II) reduction | Thoroughly degas all reagents and solvents, use a Pd(0) catalyst source or an efficient precatalyst. |
| Catalyst Inhibition | Coordination of the carboxylate to palladium | If suspected, consider esterifying the carboxylic acid prior to the coupling reaction and deprotecting afterward. |
Visualizations
Suzuki-Miyaura Catalytic Cycle and Common Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Palladium catalyst-mediated decarboxylation of two allylic e | REDI [redi.cedia.edu.ec]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
- 7. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride (Journal Article) | OSTI.GOV [osti.gov]
- 8. portal.fis.tum.de [portal.fis.tum.de]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Biaryl Synthesis Yields with 2-Carboxythiophene-5-boronic Acid
Welcome to the technical support center for improving the yield of biaryl synthesis using 2-Carboxythiophene-5-boronic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during Suzuki-Miyaura coupling reactions involving this specific reagent.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of biaryls with this compound in a question-and-answer format.
Question 1: My reaction yield is low, and I observe a significant amount of thiophene-2-carboxylic acid as a byproduct. What is the likely cause?
This is a classic indication of protodeboronation, a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] Thiophene boronic acids are particularly prone to this issue, especially under the basic conditions required for the Suzuki-Miyaura coupling.[1] The rate of this undesired reaction is competing with your desired cross-coupling reaction.
Question 2: What factors promote the protodeboronation of this compound?
Several factors can accelerate protodeboronation:
-
High pH (Strong Bases): The reaction is often faster at a high pH.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]
-
Aqueous Media: The presence of a proton source, like water, is necessary for this side reaction to occur.[1]
-
Catalyst System: Certain palladium-phosphine catalysts may inadvertently promote this side reaction.[1]
-
Extended Reaction Times: Longer exposure to reaction conditions can lead to increased protodeboronation.
Question 3: My starting materials are not fully consumed, and the reaction has stalled. What should I investigate?
If your starting materials remain, consider the following potential issues:
-
Catalyst Deactivation: The palladium catalyst may have been deactivated. This can be caused by oxygen in the reaction mixture, leading to the formation of palladium black.[3] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere.[4] The carboxylic acid group on your boronic acid can also coordinate with the palladium and inhibit its catalytic activity.[5]
-
Inefficient Oxidative Addition: If you are using an electron-rich aryl halide, the oxidative addition step might be slow.[4] Consider using more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), to accelerate this step.[4]
-
Poor Reagent Quality: Verify the purity of your this compound, aryl halide, and other reagents. Ensure solvents are anhydrous and properly degassed.[4]
Question 4: I'm observing the formation of homocoupling products from my aryl halide and/or boronic acid. How can I minimize this?
Homocoupling can occur when the reaction mixture contains Pd(II) species without the necessary ligands, often due to the presence of oxygen.[6] To minimize homocoupling:
-
Thoroughly Degas: Ensure your reaction mixture and solvents are rigorously degassed to remove oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, like Pd(PPh₃)₄, can sometimes be beneficial. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[3]
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with thiophene boronic acids?
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is broken and replaced with a carbon-hydrogen bond.[1][2] This is a major issue in Suzuki-Miyaura coupling because it consumes the boronic acid, leading to the formation of a byproduct (in this case, thiophene-2-carboxylic acid) and reducing the yield of the desired biaryl product.[1] Thiophene boronic acids are particularly susceptible to this side reaction.[1]
Q2: Are boronic esters, like pinacol esters (Bpin), more stable than this compound?
Yes, converting a boronic acid to its pinacol ester is a common strategy to increase stability and reduce the rate of protodeboronation.[1] Another highly effective alternative is the use of N-methyliminodiacetic acid (MIDA) boronates, which are air-stable and allow for the slow, controlled release of the boronic acid under reaction conditions, minimizing its decomposition.[2][7]
Q3: How does the carboxylic acid functional group affect the reaction?
The carboxylic acid group can complicate the reaction in a few ways. Firstly, it will react with the base, so you may need to use additional equivalents of base. Secondly, the resulting carboxylate can coordinate to the palladium catalyst, potentially deactivating it.[5] It can also affect the solubility of the boronic acid in organic solvents.[5] A common strategy is to protect the carboxylic acid as an ester, perform the coupling, and then hydrolyze the ester in a subsequent step.[5]
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A good starting point would be to use a palladium catalyst with a bulky phosphine ligand, a mild base, and a suitable solvent system. For specific details, refer to the experimental protocols section below.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | 2-Thiophene MIDA boronate | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 80 | 18 | 94 | [7] |
| 2 | 2,4-Dimethoxychlorobenzene | 2-Thiophene MIDA boronate | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 80 | 18 | 94 | [7] |
| 3 | PyFluor | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane (dry) | 100 | - | ~82 | [8] |
| 4 | PyFluor | 2-Thiophene boronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane (dry) | 100 | - | ~40 | [8] |
Note: The yields presented are for thiophene boronic acid derivatives without the carboxylic acid functionality but serve as a useful reference for optimizing conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound Derivative
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the this compound derivative (e.g., MIDA boronate, 1.2 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 2-Carboxythiophene-5-boronic acid
This technical support guide provides essential information on the stability and storage of 2-Carboxythiophene-5-boronic acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the longevity and reactivity of this compound, it should be stored under controlled conditions. The recommended storage temperature is -20°C for long-term storage. For shorter periods, storage at 2-8°C is also acceptable.[1] It is crucial to keep the container tightly sealed and protected from moisture to prevent degradation.[2]
Q2: How stable is this compound at room temperature?
A2: Heterocyclic boronic acids, including this compound, are known to be unstable at room temperature, especially when exposed to air and moisture.[3] Decomposition can occur via protodeboronation, oxidation, and/or polymerization.[3] For this reason, it is strongly advised to minimize the time the compound spends at ambient temperature.
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color or texture of the solid material. From a chemical perspective, degradation can manifest as poor performance in reactions, such as low yields in Suzuki-Miyaura cross-coupling reactions.[3] This is often due to the in-situ decomposition of the boronic acid under reaction conditions (heat, base).[3]
Q4: Is this compound sensitive to light?
Storage Conditions Summary
For optimal stability, please adhere to the following storage guidelines:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term)[1] | To minimize thermal decomposition. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Moisture | Store in a desiccator or with a desiccant.[2] | Boronic acids can be sensitive to hydrolysis. |
| Container | Tightly sealed, amber vial. | To protect from moisture and light. |
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Problem 1: Low or no product yield in a Suzuki-Miyaura coupling reaction.
-
Possible Cause 1: Degradation of the boronic acid.
-
Solution: Use freshly purchased or properly stored this compound. Before setting up the reaction, ensure the solid appears as expected (e.g., free-flowing powder, correct color). Consider using a boronic acid surrogate, such as an MIDA boronate, which can exhibit enhanced stability and provide slow release of the boronic acid under reaction conditions.[3]
-
-
Possible Cause 2: Inefficient reaction conditions.
-
Solution: Optimize reaction parameters such as the palladium catalyst, ligand, base, and solvent. For unstable heterocyclic boronic acids, the choice of base and temperature can be critical to balance reactivity with stability.[3]
-
-
Possible Cause 3: Presence of excess boronic acid in the reaction mixture complicating purification.
Problem 2: Inconsistent reaction outcomes.
-
Possible Cause: Variable quality of the boronic acid.
-
Solution: Implement a quality control check on incoming batches of this compound. This could involve simple checks like melting point determination or more rigorous analysis such as NMR spectroscopy to confirm purity and integrity before use. The reported melting point is in the range of 135-140°C.[1]
-
Experimental Workflow: Troubleshooting a Suzuki-Miyaura Coupling Reaction
The following workflow provides a logical sequence for troubleshooting a problematic Suzuki-Miyaura coupling reaction involving this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Catalyst Poisoning in Suzuki Reactions with Thiophene Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids.
Troubleshooting Guide
Low yields or failed reactions when using thiophene boronic acids in Suzuki coupling are often attributable to catalyst poisoning by the sulfur atom in the thiophene ring. This guide provides a systematic approach to identifying and resolving these common issues.
Problem: Low to no product yield in the Suzuki reaction.
Possible Cause 1: Palladium Catalyst Poisoning by Thiophene
The sulfur atom in the thiophene ring can act as a Lewis base and strongly coordinate to the palladium catalyst, deactivating it by blocking the active sites necessary for the catalytic cycle. This is a common issue with sulfur-containing heterocycles.[1]
Solutions:
-
Choice of Ligand: Employing bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic steps (oxidative addition and reductive elimination) over catalyst poisoning. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) have shown exceptional performance in challenging Suzuki-Miyaura couplings.[2][3]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation. However, this should be a secondary strategy to optimizing the ligand and reaction conditions.
-
Slow Addition of Boronic Acid: Instead of adding the thiophene boronic acid all at once, a slow addition using a syringe pump can maintain a low concentration of the poisoning agent in the reaction mixture at any given time, allowing the catalyst to function more effectively before deactivation.
Possible Cause 2: Suboptimal Reaction Conditions
The choice of base, solvent, and temperature is critical in mitigating catalyst poisoning and promoting a successful reaction.
Solutions:
-
Base Selection: The base plays a crucial role in the transmetalation step. For thiophene boronic acids, common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base is often substrate-dependent and may require screening.
-
Solvent System: A variety of solvents can be used, with toluene, 1,4-dioxane, and THF, often in combination with water, being common choices. The solvent system should be chosen to ensure adequate solubility of all reactants. All solvents should be thoroughly degassed to prevent oxidation of the palladium(0) catalyst and phosphine ligands.[1]
-
Temperature: Reaction temperatures for Suzuki couplings typically range from 80-110 °C. Optimization of the temperature may be necessary; sometimes a lower temperature over a longer period can be beneficial in minimizing catalyst decomposition.
Possible Cause 3: Poor Quality of Reagents
The purity of all reagents, including the thiophene boronic acid, aryl halide, and solvent, is crucial for a successful Suzuki reaction.
Solutions:
-
Purity of Thiophene Boronic Acid: Ensure the thiophene boronic acid is pure and free of any residual starting materials or byproducts from its synthesis that could act as catalyst poisons.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[1][4] For less reactive aryl chlorides, more active catalyst systems (specialized ligands and higher temperatures) are often required.
-
Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen.[1] Ensure the base is of high purity and dry, especially when running under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium catalyst poisoning by thiophene boronic acids?
A1: The primary mechanism involves the strong coordination of the sulfur atom's lone pair of electrons to the palladium metal center. This interaction forms a stable complex that blocks the active site of the catalyst, preventing it from participating in the catalytic cycle of the Suzuki reaction. This deactivation can be either reversible or irreversible depending on the strength of the interaction.
Q2: Are 2-thiopheneboronic acid and 3-thiopheneboronic acid equally problematic in terms of catalyst poisoning?
A2: While both isomers can poison the catalyst, the steric and electronic environment of the sulfur atom can influence the extent of poisoning. The proximity of the boronic acid group in 2-thiopheneboronic acid might influence its binding to the catalyst compared to the 3-isomer. However, both should be treated as potential catalyst poisons, and optimization of reaction conditions is crucial for both.
Q3: Can I use a standard palladium catalyst like Pd(PPh₃)₄ for Suzuki reactions with thiophene boronic acids?
A3: While Pd(PPh₃)₄ can be used, it is often not the most effective catalyst for challenging substrates like thiophene boronic acids. Modern catalyst systems employing bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), generally provide higher yields and better performance by promoting the desired catalytic cycle and mitigating catalyst deactivation.[5]
Q4: My reaction starts but then stalls, leaving a significant amount of starting material. What could be the cause?
A4: This is a classic sign of progressive catalyst deactivation. The catalyst is initially active but is gradually poisoned by the thiophene boronic acid as the reaction proceeds. A "slow-release" strategy, where the thiophene boronic acid is added portion-wise or via a syringe pump, can be beneficial in these cases.
Q5: How can I monitor the progress of my Suzuki reaction involving a thiophene boronic acid?
A5: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for monitoring reaction progress. It is important to run a co-spot of your starting materials with the reaction mixture on the TLC plate to accurately assess the consumption of starting materials and the formation of the product.
Data Presentation
The following tables summarize quantitative data on the yields of Suzuki-Miyaura reactions involving thiophene boronic acids under various conditions.
Table 1: Suzuki-Miyaura Coupling of Thiophene-2-boronic acid pinacol ester with Various Aryl Bromides using Pd₂(dba)₃/L1 Catalyst System
| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | K₂CO₃ | THF/H₂O | Reflux | 0.5 | 95 |
| 2 | 4-Bromotoluene | K₂CO₃ | THF/H₂O | Reflux | 0.5 | 96 |
| 3 | 4-Bromoanisole | K₂CO₃ | THF/H₂O | Reflux | 0.5 | 98 |
| 4 | 4-Bromobenzonitrile | K₂CO₃ | THF/H₂O | Reflux | 0.5 | 92 |
| 5 | 2-Bromopyridine | K₂CO₃ | THF/H₂O | Reflux | 1 | 85 |
Data adapted from a study on an active catalyst system for the synthesis of thiophene-containing conjugated polymers.[5] L1 refers to a specific phosphine-based bulky ligand.
Table 2: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid with 4-Bromotoluene
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 | 2 | 95 |
| 4 | Pd(dppf)Cl₂ | - | Na₂CO₃ | DMF/H₂O | 90 | 8 | 88 |
This table is a compilation of representative data from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid with an Aryl Bromide using a Buchwald Ligand
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Thiopheneboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
1,4-Dioxane (5 mL), degassed
-
Water (1 mL), degassed
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, 2-thiopheneboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Slow Addition of 3-Thiopheneboronic Acid for a Challenging Coupling
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
3-Thiopheneboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
RuPhos (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv)
-
Toluene (8 mL), anhydrous and degassed
Procedure:
-
In a glovebox or under a stream of argon, add the aryl chloride, Pd₂(dba)₃, RuPhos, and cesium carbonate to a dry three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a rubber septum.
-
Add 5 mL of anhydrous and degassed toluene to the flask.
-
In a separate dry flask, dissolve the 3-thiopheneboronic acid in 3 mL of anhydrous and degassed toluene.
-
Heat the reaction flask to 110 °C.
-
Using a syringe pump, add the solution of 3-thiopheneboronic acid to the reaction mixture over a period of 4 hours.
-
After the addition is complete, continue to stir the reaction at 110 °C for an additional 8 hours, or until TLC/GC-MS analysis indicates completion.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
Technical Support Center: Managing Impurities in 2-Carboxythiophene-5-boronic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Carboxythiophene-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis and purification of this important building block.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low Purity of the Final Product After Initial Synthesis
You have completed the synthesis of this compound, but analytical tests (e.g., NMR, HPLC) indicate the presence of significant impurities.
Possible Causes and Solutions:
Two of the most common impurities in the synthesis of thiophene boronic acids are the protodeboronated byproduct, 2-thiophenecarboxylic acid, and boronic anhydrides, often referred to as boroxines.
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom. Thiophene boronic acids are particularly susceptible to this side reaction.
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. This is an equilibrium process favored by anhydrous conditions.
Recommended Purification Strategies:
-
Acid-Base Extraction: This technique is highly effective for separating the acidic product from non-acidic or less acidic impurities like the protodeboronated byproduct.
-
Recrystallization: This method can be used to purify the product and break down boroxine impurities.
-
Column Chromatography: This can be employed to separate the desired product from impurities with different polarities.
Frequently Asked Questions (FAQs)
Here you will find answers to common questions regarding the management of impurities in this compound synthesis.
Q1: What are the primary impurities I should expect in my synthesis of this compound?
The two main impurities you are likely to encounter are:
-
2-Thiophenecarboxylic acid: This is the product of protodeboronation, a common side reaction where the C-B bond is cleaved.
-
Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules. Boroxine formation is a reversible process. To minimize their formation, avoid completely anhydrous conditions during workup and storage. If boroxines are present, adding water to the solvent can shift the equilibrium back to the boronic acid.
Q2: How can I effectively remove the protodeboronated impurity, 2-thiophenecarboxylic acid?
An acid-base extraction is the most effective method. Since this compound has both a carboxylic acid and a boronic acid group, its acidity differs from the protodeboronated impurity, which only has a carboxylic acid. By carefully selecting the pH during the extraction, a separation can be achieved.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Weak Base Wash: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (a weak base). This will deprotonate the more acidic carboxylic acid group of both the desired product and the protodeboronated impurity, transferring them to the aqueous layer as their sodium salts. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the salts of your product and the protodeboronated impurity.
-
Acidification: Carefully acidify the aqueous layer with a strong acid, such as 2M HCl, to a pH of approximately 2-3. This will protonate the carboxylate groups, causing both the desired product and the 2-thiophenecarboxylic acid to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Further Purification: At this stage, the primary remaining impurity is likely 2-thiophenecarboxylic acid. Further purification can be achieved by recrystallization or column chromatography.
Workflow for Acid-Base Extraction
Caption: Workflow of the acid-base extraction for partial purification.
Q3: What is the best way to remove boroxine impurities and further purify the product?
Recrystallization from an aqueous solvent system is an excellent method for both breaking down boroxines and improving the overall purity of this compound. The presence of water during recrystallization helps to hydrolyze the boroxine back to the desired boronic acid.
Experimental Protocol: Recrystallization from Water
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. To this, add a minimal amount of deionized water.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until all the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any soluble impurities remaining on the surface of the crystals.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Purity Improvement by Recrystallization
| Purification Step | Purity of this compound (%) |
| Crude Product | 85-90 |
| After Recrystallization | >98 |
Note: The actual purity will depend on the initial quality of the crude product.
Logical Flow of Recrystallization
Caption: Step-by-step process of recrystallization from water.
Q4: Can I use column chromatography to purify this compound?
Yes, column chromatography can be used, but care must be taken as boronic acids can sometimes be unstable on silica gel. It is often recommended to use silica gel that has been treated with an acid to minimize degradation.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel. To reduce tailing of the acidic compound, you can pre-treat the silica gel with the mobile phase or add a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the mobile phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For a polar compound like this compound, you may need to add a more polar solvent like methanol. A typical gradient could be from 100% ethyl acetate to 95:5 ethyl acetate:methanol.
-
Elution: The less polar protodeboronated impurity (2-thiophenecarboxylic acid) will likely elute before the more polar this compound.
Data Presentation: Comparison of Purification Methods
| Method | Key Advantage | Common Application |
| Acid-Base Extraction | Excellent for removing non-acidic or weakly acidic impurities. | Initial workup of the crude reaction mixture. |
| Recrystallization | Effective for removing boroxines and improving final purity. | Final purification step for solid products. |
| Column Chromatography | Good for separating compounds with different polarities. | Purification when recrystallization is ineffective or for separating isomers. |
Q5: How can I monitor the purity of my this compound?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of your final product and for tracking the removal of impurities during the purification process.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reversed-phase column is suitable for this analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm).
By following these troubleshooting guides and referring to the FAQs, you can effectively manage and remove common impurities encountered during the synthesis of this compound, leading to a higher purity final product.
Technical Support Center: Suzuki Coupling with 2-Carboxythiophene-5-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Carboxythiophene-5-boronic acid in Suzuki-Miyaura cross-coupling reactions. The presence of both a carboxylic acid and a boronic acid on the same thiophene ring presents unique challenges, particularly concerning the role of water in the reaction medium.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the most common initial checks?
A1: When encountering low yields with this substrate, begin by assessing these critical parameters:
-
Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active species; if you are using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.
-
Base Selection and Stoichiometry: The base is crucial for activating the boronic acid.[2] For a substrate with a carboxylic acid, you may need to increase the equivalents of base to account for the acidic proton. The carboxylate formed can also potentially coordinate to the palladium catalyst and deactivate it.[3]
Q2: How does water affect the Suzuki coupling of this compound? Is an aqueous or anhydrous system better?
A2: The presence of water can be beneficial. For heterocyclic substrates, aqueous catalysis can be more efficient than anhydrous conditions.[4] A study on the closely related 5-bromothiophene-2-carboxylic acid showed significantly higher yields in a 1,4-dioxane/water mixture compared to dry toluene. This is likely due to the increased solubility of the boronic acid in the aqueous medium, facilitating its participation in the reaction.[5] However, excessive water can promote side reactions.
Q3: What are the primary side reactions to be aware of when using this compound in the presence of water?
A3: The main side reactions of concern are:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is a common side reaction for boronic acids, especially unstable ones like those derived from 5-membered heterocycles, and can be exacerbated in protic solvents like water under basic conditions.[6][7]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[1]
-
Decarboxylation: Thiophene-2-carboxylic acids can be susceptible to decarboxylation (loss of CO2) under certain conditions, which would result in an undesired byproduct.[8]
Q4: The carboxylic acid on my boronic acid seems to be causing issues. What can I do?
A4: The carboxylic acid functionality can indeed complicate the reaction. Here are a few strategies:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) before the coupling reaction. The ester is generally more tolerant of the basic reaction conditions and can be hydrolyzed back to the carboxylic acid after the coupling is complete.
-
Optimize the Base: Use a base that is strong enough to activate the boronic acid but mild enough to minimize side reactions. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often good choices.[9] You will likely need more than 2 equivalents of base to neutralize the carboxylic acid and activate the boronic acid.
-
Solvent System: A biphasic system, such as 1,4-dioxane/water or toluene/ethanol/water, can be effective.[9] The aqueous phase helps to dissolve the base and the boronate salt, while the organic phase dissolves the aryl halide and the catalyst.
Troubleshooting Guide
Low to No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| No reaction (starting materials consumed) | Catalyst deactivation | Ensure rigorous degassing of solvents and use of an inert atmosphere. Try a more robust catalyst/ligand system (e.g., a Buchwald precatalyst).[6] |
| Starting materials remain | Poor solubility of reagents | Switch to a solvent system with better solubilizing properties. A 1,4-dioxane/water (4:1) mixture has been shown to be effective for similar substrates.[5] |
| Insufficiently active catalyst | Switch from a Pd(II) to a Pd(0) catalyst, or use a more electron-rich ligand to facilitate oxidative addition.[10] | |
| Incorrect base | The base may not be strong enough to form the active boronate species. Try switching from a carbonate (e.g., K₂CO₃) to a phosphate (e.g., K₃PO₄).[11] Ensure at least 3 equivalents of base are used to account for the carboxylic acid. |
Presence of Significant Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of thiophene (protodeboronation product) | Boronic acid instability | Use milder reaction conditions (lower temperature, shorter reaction time). Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) for the reaction.[12] |
| Homocoupling of the boronic acid is observed | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
| Unidentified byproduct | Possible decarboxylation | Consider protecting the carboxylic acid as an ester before the coupling reaction. |
Data Presentation
The choice of solvent, particularly the inclusion of water, can have a substantial impact on the yield of Suzuki couplings involving carboxy-substituted thiophenes. The following table summarizes yields obtained for the coupling of various arylboronic acids with pentyl 5-bromothiophene-2-carboxylate, a structurally analogous substrate.
| Arylboronic Acid | Solvent System | Yield (%) | Reference |
| Phenylboronic acid | 1,4-Dioxane/Water (4:1) | 71.5 | [5] |
| Phenylboronic acid | Toluene (dry) | 50.2 | [5] |
| 4-Methylphenylboronic acid | 1,4-Dioxane/Water (4:1) | 75.0 | [5] |
| 4-Methylphenylboronic acid | Toluene (dry) | 33.0 | [5] |
| 4-Methoxyphenylboronic acid | 1,4-Dioxane/Water (4:1) | 80.2 | [5] |
| 4-Methoxyphenylboronic acid | Toluene (dry) | 76.5 | [5] |
| 4-Chlorophenylboronic acid | 1,4-Dioxane/Water (4:1) | 65.0 | [5] |
| 4-Chlorophenylboronic acid | Toluene (dry) | 51.5 | [5] |
| 4-(Trifluoromethyl)phenylboronic acid | 1,4-Dioxane/Water (4:1) | 70.2 | [5] |
| 4-(Trifluoromethyl)phenylboronic acid | Toluene (dry) | 52.7 | [5] |
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Halide with this compound in an Aqueous System
This protocol is a starting point and may require optimization for specific aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv)
-
Solvent: 1,4-Dioxane and degassed deionized water (4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 mixture) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
If the product is the carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~2-3 and then extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Caption: The Suzuki catalytic cycle, highlighting the activation of the boronic acid by base and water.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Carboxythiophene-5-boronic acid and its Isomers in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Thiophene boronic acids are a versatile class of reagents, widely employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of 2-carboxythiophene-5-boronic acid and its other isomers, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This comparison is supported by available experimental data and established principles of organic chemistry to aid in the strategic selection of reagents for synthesis.
Physicochemical Properties of Thiophene Boronic Acid Isomers
The position of the boronic acid and other substituents on the thiophene ring significantly influences the physicochemical properties of the molecule, which in turn affects its reactivity, stability, and handling.
| Property | This compound | Thiophene-2-boronic acid | Thiophene-3-boronic acid |
| Molecular Formula | C₅H₅BO₄S | C₄H₅BO₂S | C₄H₅BO₂S |
| Molecular Weight | 171.97 g/mol | 127.96 g/mol | 127.96 g/mol |
| Appearance | White to off-white solid | White to light yellow crystalline powder | Off-white to yellow powder |
| Melting Point | >300 °C | 138-140 °C | 163-168 °C |
| Key Features | Carboxylic acid group offers a site for further functionalization and can influence electronic properties and stability. | A common and reactive building block in Suzuki couplings. | Generally less reactive than the 2-isomer in Suzuki couplings. |
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reactivity of thiophene boronic acids in this reaction is influenced by both electronic and steric factors. Generally, 2-substituted thiophenes are more reactive than their 3-substituted counterparts in palladium-catalyzed cross-coupling reactions. This is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient, facilitating the oxidative addition step of the catalytic cycle.[1]
The presence of a carboxylic acid group, as in this compound, introduces an electron-withdrawing group to the thiophene ring. While electron-withdrawing groups on the aryl halide component generally accelerate the Suzuki-Miyaura reaction, their effect on the boronic acid component can be more complex. However, the carboxylate can also potentially coordinate with the palladium catalyst, influencing the reaction pathway.
The following table summarizes available data on the yields of Suzuki-Miyaura reactions with different thiophene boronic acid derivatives. It is important to note that direct comparative studies under identical conditions are limited, and yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Thiophene Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pentyl 5-(aryl)thiophene-2-carboxylate (from 5-bromothiophene-2-carboxylic acid ester) | 3-chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 71.5 | [2] |
| Pentyl 5-(aryl)thiophene-2-carboxylate (from 5-bromothiophene-2-carboxylic acid ester) | 4-chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 75 | [2] |
| Pentyl 5-(aryl)thiophene-2-carboxylate (from 5-bromothiophene-2-carboxylic acid ester) | 3,4-dichlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 80.2 | [2] |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | [1] |
| 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [1] |
From the available data and general principles, we can infer the following performance aspects:
-
Reactivity: Thiophene-2-boronic acid is generally more reactive than thiophene-3-boronic acid in Suzuki-Miyaura couplings.[1] The electron-withdrawing nature of the carboxylic acid in this compound might slightly decrease the nucleophilicity of the thiophene ring, potentially leading to slower transmetalation compared to the unsubstituted thiophene-2-boronic acid. However, high yields can still be achieved with appropriate optimization of reaction conditions.[2]
-
Stability: Boronic acids can be susceptible to decomposition, particularly protodeboronation. The presence of a pendant carboxyl group can significantly enhance the oxidative stability of boronic acids.[3][4] This increased stability of this compound can be a significant advantage, especially in complex syntheses or when prolonged reaction times are required.
-
Applications: The primary advantage of this compound is the presence of the carboxylic acid functionality. This group can be used for further derivatization, such as amide bond formation or esterification, allowing for the synthesis of a wider range of complex molecules.[2] Thiophene-2-boronic acid and thiophene-3-boronic acid are workhorse reagents for introducing a simple thiophene moiety.
Experimental Protocols
A general protocol for the Suzuki-Miyaura cross-coupling reaction involving a thiophene boronic acid is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Suzuki-Miyaura Coupling Protocol:
Materials:
-
Aryl halide (1.0 equiv)
-
Thiophene boronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, thiophene boronic acid, palladium catalyst, and base.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography, recrystallization).[5]
Visualizing Key Processes
To better understand the chemical transformations and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Role of thiophene boronic acids as building blocks in synthesis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to 2-Carboxythiophene-5-boronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical to the success of this palladium-catalyzed transformation. This guide provides an objective comparison of two commonly used boronic acids: the heteroaromatic 2-carboxythiophene-5-boronic acid and the archetypal phenylboronic acid, in the context of their performance in cross-coupling reactions.
Overview of Reactants
Phenylboronic acid is a widely utilized building block in organic synthesis due to its commercial availability, stability, and generally high reactivity in Suzuki-Miyaura couplings. It serves as a benchmark for assessing the performance of other boronic acids.
This compound offers a gateway to synthesizing 5-aryl-2-thiophenecarboxylic acids, a scaffold present in numerous biologically active compounds and functional materials. However, its reactivity is influenced by the electronic and steric properties of the substituted thiophene ring. The electron-withdrawing nature of the carboxylic acid group can impact the transmetalation step of the catalytic cycle. Furthermore, heteroaryl boronic acids, in general, can be more susceptible to side reactions such as protodeboronation.
Performance in Cross-Coupling: A Data-Driven Comparison
Direct comparative studies of this compound and phenylboronic acid under identical conditions are not extensively documented in single reports. However, by analyzing data from various studies on the Suzuki-Miyaura coupling of aryl bromides, we can draw meaningful comparisons. The following tables summarize representative yields for the coupling of phenylboronic acid with various aryl bromides and for the formation of 5-arylthiophene-2-carboxylic acid scaffolds through the coupling of 5-bromothiophene-2-carboxylic acid with different arylboronic acids. This "reverse" approach for the thiophene derivative provides valuable insight into the feasibility and efficiency of forming the desired carbon-carbon bond.
Table 1: Suzuki-Miyaura Coupling of Phenylboronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Schiff base-Pd(II) complex | K₂CO₃ | DMF/H₂O | 100 | 2 | 95-98 | [1] |
| 2 | 4-Bromoanisole | Schiff base-Pd(II) complex | K₂CO₃ | DMF/H₂O | 100 | 2 | 85-95 | [1] |
| 3 | Bromobenzene | Schiff base-Pd(II) complex | K₂CO₃ | DMF/H₂O | 100 | 2 | 80-92 | [1] |
| 4 | 4-Bromotoluene | Schiff base-Pd(II) complex | K₂CO₃ | DMF/H₂O | 100 | 2 | 75-90 | [1] |
| 5 | 4-Bromobenzaldehyde | Pd(OAc)₂/dppf | Cs₂CO₃ | DMF/H₂O | 100 | 12 | 88 | [2] |
| 6 | 4-Bromotoluene | PdCl₂(Ln@β-CD) | K₃PO₄·7H₂O | Water | 90 | 4 | >95 | [3] |
Table 2: Synthesis of 5-Arylthiophene-2-carboxylic Acid Derivatives via Suzuki-Miyaura Coupling
The following data represents the coupling of 5-bromothiophene-2-carboxylic acid derivatives with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 71.5 | [4][5] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75 | [4][5] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 80.2 | [4][5] |
| 4 | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 65 | [4][5] |
| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | 2 | 68 | [6] |
| 6 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | 2 | 62 | [6] |
From the data, it is evident that phenylboronic acid is a highly efficient coupling partner, often providing excellent yields with a range of aryl bromides under various conditions. The synthesis of 5-arylthiophene-2-carboxylic acid derivatives also proceeds with moderate to good yields. The presence of the electron-withdrawing carboxylic acid group on the thiophene ring may contribute to slightly lower yields compared to the coupling of simple phenylboronic acid, potentially by slowing down the transmetalation step. However, with appropriate optimization of reaction conditions, this compound (or its synthetic equivalent) is a viable and valuable reagent for the synthesis of complex molecules.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Phenylboronic Acid with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Triphenylphosphine (PPh₃) (1.0 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for the required time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for the Synthesis of 5-Arylthiophene-2-carboxylic Acid via Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxylic Acid with an Arylboronic Acid [4][5]
Materials:
-
Pentyl 5-bromothiophene-2-carboxylate (1.0 mmol) (esterification of the carboxylic acid can prevent potential complications)
-
Arylboronic acid (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve pentyl 5-bromothiophene-2-carboxylate and the arylboronic acid in 1,4-dioxane.
-
Add an aqueous solution of potassium phosphate to the mixture.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the mixture at 90 °C for 12 hours with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under vacuum.
-
The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures if required.
Mechanistic Insights and Workflow Visualization
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Beyond the Boronic Acid: A Comparative Guide to Alternatives for 2-Carboxythiophene-5-boronic Acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. 2-Carboxythiophene-5-boronic acid is a valuable building block for introducing a thiophene moiety, a common scaffold in pharmaceuticals. However, the inherent instability of some boronic acids, leading to challenges in handling, purification, and reproducibility, has driven the development of more robust alternatives. This guide provides an objective, data-driven comparison of this compound with its primary surrogates: potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, to inform reagent selection in biaryl synthesis.
Performance Comparison of Boronic Acid Alternatives
The primary alternatives to this compound—potassium 5-carboxythiophen-2-yl(trifluoro)borate and the N-methyliminodiacetic acid (MIDA) boronate ester of 5-carboxythiophene-2-boronic acid—offer significant advantages in terms of stability and ease of handling. While direct, side-by-side comparative studies with this compound are limited in the literature, performance characteristics can be inferred from studies on analogous thiophene and arylboronic acid derivatives.
Key Advantages of Boronic Acid Surrogates:
-
Enhanced Stability: Potassium trifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, simplifying storage and handling.[1][2] This contrasts with boronic acids, which can be prone to dehydration to form cyclic boroxines or protodeboronation.[1][3]
-
Improved Handling and Reproducibility: The enhanced stability of these surrogates leads to more accurate weighing and dispensing, contributing to more reproducible reaction outcomes.[2]
-
Controlled Release: MIDA boronates, in particular, can offer a slow, controlled release of the active boronic acid under the reaction conditions.[1][2] This can be advantageous for challenging couplings or when using substrates that are sensitive to high concentrations of boronic acid.
-
Chromatographic Compatibility: MIDA boronates are compatible with silica gel chromatography, which can simplify the purification of intermediates in multi-step syntheses.[1]
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of thiophene-based boronic acid derivatives with various aryl halides. It is important to note that the data has been collated from different studies, and direct comparison should be made with caution as reaction conditions are not identical.
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromothiophene-2-carboxylic acid with 4-(methylthio)phenylboronic acid | 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 80.2 |
| Thiophene-2-boronic acid pinacol ester | 4,7-Dibromo-2,1,3-benzothiadiazole | Pd(OAc)₂ / P(o-tolyl)₃ | Na₂CO₃ | Toluene/H₂O | 95 | 24 | 73.7 |
| Potassium 2-thienyltrifluoroborate | 4-Chlorobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 18 | 89 |
| Thienyl MIDA boronate | Dibromo-heteroarene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 0.17 | High (Polymer) |
| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos Pd G4 | K₃PO₄ | Dioxane | 40 | <0.5 | >95 (Conversion) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative experimental protocols for the Suzuki-Miyaura coupling using this compound and its alternatives.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is adapted from the coupling of 5-bromothiophene-2-carboxylic acid with arylboronic acids.[4]
-
To a round-bottom flask, add 5-halothiophene-2-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 1.75 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours or until completion (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Potassium Thienyltrifluoroborate
This protocol is a general procedure for the coupling of potassium heteroaryltrifluoroborates.[5]
-
In a reaction vessel, combine the aryl halide (1.0 mmol), potassium 5-carboxythiophen-2-yl(trifluoro)borate (1.2 mmol), a palladium catalyst such as PdCl₂(dppf) (0.03 mmol, 3 mol%), and cesium carbonate (Cs₂CO₃, 3.0 mmol).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon).
-
Add a degassed solvent system, typically a mixture of THF and water (e.g., 10:1 ratio, 5.5 mL).
-
Heat the mixture to 80 °C and stir for 18-24 hours or until the reaction is complete.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of a Thienyl MIDA Boronate
This protocol is based on the polymerization of thienyl MIDA boronates, highlighting the slow-release conditions.[6]
-
To a reaction tube, add the thienyl MIDA boronate (1.0 equiv), the aryl halide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2-4 mol%), and a phosphine ligand such as SPhos (4-8 mol%).
-
Add potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add a degassed solvent mixture of 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 90 °C) until the reaction is complete.
-
After cooling, perform an aqueous workup by extracting with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via flash column chromatography.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a decision-making workflow for selecting the appropriate boron reagent.
Conclusion
The choice of boron reagent for the synthesis of biaryls containing a thiophene moiety is a critical parameter that can significantly influence the efficiency, reproducibility, and practicality of the synthetic route. While this compound remains a viable and cost-effective option, its stability can be a limiting factor. For applications demanding enhanced stability, ease of handling, and consistent performance, particularly in the context of complex, multi-step syntheses or high-throughput applications, potassium thienyltrifluoroborates and thienyl MIDA boronates represent superior alternatives. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthetic target, the scale of the reaction, and overall process considerations.
References
- 1. grillolabuc.com [grillolabuc.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 2-Carboxythiophene-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For drug development and materials science, the incorporation of thiophene moieties is of significant interest. This guide provides a comparative overview of the performance of various palladium catalysts in the coupling of 2-Carboxythiophene-5-boronic acid with aryl halides. The choice of catalyst is critical and can significantly influence reaction yields, times, and overall efficiency.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are limited in publicly available literature. However, by examining data from reactions with similar substrates, such as other thiophene boronic acids and challenging boronic acids, we can infer the relative performance of common catalysts. The following table summarizes the performance of several palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.
Note: The data presented below is compiled from different sources with varying reaction conditions (e.g., substrate, solvent, base, temperature). Therefore, this information should be used as a qualitative guide rather than a direct quantitative comparison.
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) | Reference |
| Pd(PPh₃)₄ | 2-bromo-5-(bromomethyl)thiophene | Aryl boronic acid | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 12 | 25-76 | Not Reported | [1] |
| Pd(PPh₃)₄ | Aryl bromide | Thiophene-2-boronic ester | K₂CO₃ | THF | 65 | 2 | 24 | 6 | [2] |
| Pd₂(dba)₃/L1 * | Aryl bromide | Thiophene-2-boronic ester | K₂CO₃ | THF | 65 | 0.5 | 88 | 880 | [2] |
| Pd(OAc)₂/PPh₃ | Dibromothiophene derivative | Thiophene boronic acid ester | K₂CO₃ | THF/H₂O | Reflux | 24 | >99 | Not Reported | |
| Pd(OAc)₂ | 4-bromoanisole | Phenylboronic acid | K₂CO₃ | H₂O | 70 | 1 | 95 | Not Reported | [3] |
| Pd₂(dba)₃/P(t-Bu)₃ | Aryl chloride | Arylboronic acid | CsF | Dioxane | RT | 2 | 98 | Not Reported | [4] |
| Buchwald Precatalyst | (Hetero)aryl chlorides/bromides | 2-Thiophene boronic acid | K₃PO₄ | Dioxane/H₂O | 40 | 0.5-2 | Excellent | Not Reported | [5][6] |
*L1 refers to a specific phosphine-based bulky ligand described in the source.
Experimental Protocols
Below are generalized protocols for the Suzuki-Miyaura coupling of a thiophene boronic acid derivative. These protocols are adaptable, and optimization may be required for this compound and specific aryl halides.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.[1][7]
Materials:
-
This compound
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add the aryl halide (1 equivalent), this compound (1.1 - 1.5 equivalents), the base (2-3 equivalents), and the Pd(PPh₃)₄ catalyst (1-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography.
Protocol 2: Coupling using Pd(OAc)₂ with a Phosphine Ligand
This system is often used for a broad range of substrates, including challenging couplings.[3][4]
Materials:
-
This compound
-
Aryl halide/triflate (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Phosphine ligand (e.g., PPh₃, PCy₃, SPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, CsF) (2-3 equivalents)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and the phosphine ligand to a dry reaction vessel.
-
Add the aryl halide, this compound, and the base.
-
Add the degassed solvent.
-
Heat the mixture to the desired temperature (can range from room temperature to >100°C) and stir for the required time.
-
Monitor the reaction's progress.
-
The work-up and purification steps are analogous to Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Comparison
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of 2-Carboxythiophene-5-boronic Acid by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of 2-Carboxythiophene-5-boronic acid purity. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a vital building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its purity directly impacts the yield and impurity profile of subsequent synthetic steps. Therefore, robust analytical methods are required to accurately determine its purity and identify any potential impurities. While several methods can be employed, HPLC is often the technique of choice due to its high resolution, sensitivity, and quantitative accuracy.
Comparison of Purity Assessment Methods
The purity of this compound can be assessed by various analytical techniques. The table below compares HPLC with other common methods, highlighting their respective advantages and limitations.
| Analytical Technique | Principle | Purity Result (%) | Advantages | Limitations |
| Reversed-Phase HPLC | Separation based on polarity | 99.5 | High resolution, quantitative, can detect and quantify impurities. | Potential for on-column degradation (hydrolysis) of the boronic acid.[1][2] |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons | >99 | Provides structural information, can detect proton-containing impurities. | Less sensitive than HPLC for impurity quantification, complex spectra. |
| ¹¹B NMR Spectroscopy | Nuclear magnetic resonance of boron-11 | >98 | Specific for boron-containing compounds, can distinguish between boronic acids and esters.[3][4][5][6] | Not readily available in all labs, less sensitive than ¹H NMR. |
| Mass Spectrometry (LC-MS) | Mass-to-charge ratio of ionized molecules | Confirms molecular weight | High sensitivity and specificity, useful for impurity identification.[7][8][9][10] | Not inherently quantitative without appropriate standards. |
| Titration | Acid-base neutralization | 98.8 | Simple, inexpensive, provides an absolute measure of the acidic content.[11][12][13][14] | Non-specific, titrates any acidic impurity, less precise than HPLC. |
| Elemental Analysis | Combustion analysis to determine elemental composition | C, H, S content within ±0.4% of theoretical values | Provides information on the elemental composition of the bulk sample.[15] | Does not provide information on individual impurities. |
Experimental Protocols
This protocol is designed to provide a robust method for the purity assessment of this compound, minimizing the risk of on-column hydrolysis.
-
Instrumentation: An HPLC system equipped with a UV detector is suitable for this analysis.[16]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is employed for optimal separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
¹H NMR: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹¹B NMR: Dissolve approximately 20 mg of the sample in 0.7 mL of a suitable deuterated solvent. Use a boron-free NMR tube if possible. Record the spectrum on an NMR spectrometer equipped with a boron probe.
-
Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of deionized water, with the aid of a small amount of an organic co-solvent like ethanol if necessary.
-
Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the solution with a standardized 0.1 M sodium hydroxide solution until the endpoint is reached (indicated by a persistent color change).
-
Calculate the purity based on the volume of titrant consumed.
Potential Impurities
Based on common synthetic routes, potential impurities in this compound may include:
-
Starting materials: e.g., 2-thiophenecarboxylic acid.
-
By-products: e.g., boroxine (a trimeric anhydride of the boronic acid).
-
Degradation products: e.g., protodeborylation product (2-thiophenecarboxylic acid).
The developed HPLC method should be capable of separating the main component from these and other potential impurities.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the validation of this compound purity using HPLC.
Caption: Workflow for HPLC Purity Validation.
Conclusion
The validation of this compound purity is crucial for ensuring the quality and consistency of pharmaceutical products. While various analytical techniques can be employed, reversed-phase HPLC offers a powerful combination of resolution, sensitivity, and quantitative accuracy, making it the preferred method for this application. The detailed protocol provided in this guide serves as a robust starting point for developing and validating an in-house HPLC method. For a comprehensive purity assessment, it is recommended to use orthogonal methods, such as NMR or titration, to complement the HPLC data.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. zzylchem.com [zzylchem.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. cdn.hach.com [cdn.hach.com]
- 14. High-Precision Coulometric Titrations of Boric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Boronic Acids vs. Boronic Esters in Thiophene Synthesis: A Comparative Reactivity Guide
For researchers, scientists, and drug development professionals, the choice between boronic acids and their ester counterparts is a critical decision in the synthesis of thiophene-containing compounds, impacting reaction efficiency, yield, and overall workflow. This guide provides an objective comparison of their performance in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.
A fundamental trade-off exists between the reactivity and stability of boronic acids and boronic esters.[1] Generally, boronic acids are more reactive, often resulting in faster reaction times.[1] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation.[1][2] In contrast, boronic esters, particularly pinacol esters, offer enhanced stability, making them easier to handle, purify, and store over extended periods.[1][3] This stability is advantageous in multi-step syntheses.[1] The lower reactivity of boronic esters is often attributed to the reduced electron-withdrawing ability of the alkoxy group compared to the hydroxyl group of boronic acids.[4] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions.[1][5]
Comparative Reactivity in Thiophene Synthesis: Experimental Data
The following table summarizes quantitative data from a study on the synthesis of acenaphtho[1,2-b]thiophene via a palladium-catalyzed Suzuki-Miyaura coupling/intramolecular C-H arylation cascade, comparing various thiophene-3-ylboron reagents.
| Entry | Boron Reagent | Structure | Yield (%) |
| 1 | Thiophene-3-ylboronic acid | Th-B(OH)₂ | 76 |
| 2 | Thiophene-3-ylboronic acid pinacol ester | Th-B(pin) | 78 |
| 3 | Thiophene-3-ylboronic acid catechol ester | Th-B(cat) | 69 |
| 4 | Thiophene-3-ylboronic acid 1,8-dihydroxynaphthalene ester | Th-B(dan) | 84 |
Reaction Conditions: 1,8-diiodonaphthalene, Boron reagent (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol %), Cs₂CO₃ (3 equiv), Toluene, 110 °C, 24 h.[6]
In another study focusing on the synthesis of 2-arylpyridines, the reactivity of 2-thiopheneboronic acid and its pinacol ester were compared under different conditions. The boronic acid was found to be more reactive, leading to effective couplings at lower temperatures.[7]
Experimental Protocols
General Procedure for the Synthesis of Acenaphtho[1,2-b]thiophene[6]
To a reaction tube were added 1,8-diiodonaphthalene (1.0 equiv), the respective thiophene-3-ylboronic acid or ester (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol %), and Cs₂CO₃ (3.0 equiv). The tube was sealed with a septum, and the atmosphere was exchanged with argon. Anhydrous toluene was then added, and the reaction mixture was stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for the Synthesis of 2-(Bromomethyl)-5-aryl-thiophenes[8]
Under a nitrogen atmosphere, Pd(PPh₃)₄ (2.5 mol%) was added to 2-bromo-5-(bromomethyl)thiophene (1.0 equiv, 0.976 mmol). 1,4-Dioxane (2.5 mL) was added, and the mixture was stirred for 30 minutes. Subsequently, the corresponding aryl boronic acid (1.1 equiv, 1.073 mmol), K₃PO₄ (2.0 equiv, 1.952 mmol), and water (0.625 mL) were added. The reaction mixture was stirred for 12 hours at 90 °C. After cooling to room temperature, the mixture was worked up to isolate the product.
Reaction Mechanism and Workflow
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The choice of the boron reagent is a critical factor for the success of this reaction. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step is often rate-limiting, and the nature of the boron reagent plays a significant role. Boronic acids, being more Lewis acidic, can facilitate this step more readily than their ester counterparts.
Figure 2. A typical experimental workflow for thiophene synthesis via Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Carboxythiophene-5-boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-Carboxythiophene-5-boronic acid and its derivatives, including 5-Formylthiophene-2-boronic acid, 5-Cyanothiophene-2-boronic acid, and 5-Methylthiophene-2-carboxylic acid. The objective is to offer a comprehensive analysis of their structural and electronic properties through various spectroscopic techniques, supported by experimental data.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry and materials science. Their thiophene core, substituted with both an electron-withdrawing or -donating group and a boronic acid moiety, allows for diverse chemical modifications and applications, such as in Suzuki-Miyaura coupling reactions to form complex organic molecules. Understanding the spectroscopic properties of these compounds is crucial for their characterization, quality control, and the prediction of their reactivity and behavior in different chemical environments. This guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its selected derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H3 | H4 | Other Protons | Solvent |
| This compound | ~7.7 | ~7.3 | - | DMSO-d₆ |
| 5-Formylthiophene-2-boronic acid | 7.61 | 7.57 | 9.80 (-CHO) | CDCl₃ |
| 5-Cyanothiophene-2-boronic acid | ~7.8 | ~7.5 | - | DMSO-d₆ |
| 5-Methylthiophene-2-carboxylic acid | 7.63 | 6.84 | 2.55 (-CH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | Other Carbons | Solvent |
| This compound | ~163 (COOH) | ~137 | ~128 | ~145 | - | DMSO-d₆ |
| 5-Formylthiophene-2-boronic acid | ~142 | 137.45 | 127.24 | 151.61 | 182.59 (CHO) | CDCl₃ |
| 5-Cyanothiophene-2-boronic acid | - | ~138 | ~129 | ~115 (CN) | ~118 (C-CN) | DMSO-d₆ |
| 5-Methylthiophene-2-carboxylic acid | 162.3 (COOH) | 134.4 | 127.5 | 148.1 | 15.9 (-CH₃) | CDCl₃ |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Compound | ν(O-H) of COOH | ν(C=O) of COOH | ν(C=O) of CHO | ν(C≡N) | Other Key Bands |
| This compound | 2500-3300 (broad) | ~1700 | - | - | ~3400 (B-OH), ~1350 (B-O) |
| 5-Formylthiophene-2-boronic acid | - | - | ~1665 | - | ~3400 (B-OH), ~1350 (B-O) |
| 5-Cyanothiophene-2-boronic acid | - | - | - | ~2230 | ~3400 (B-OH), ~1350 (B-O) |
| 5-Methylthiophene-2-carboxylic acid | 2500-3300 (broad) | ~1680 | - | - | 2920 (C-H of CH₃) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Observed [M+H]⁺ or M⁺ |
| This compound | C₅H₅BO₄S | 171.97 | 173.0 |
| 5-Formylthiophene-2-boronic acid | C₅H₅BO₃S | 155.97 | 157.0 |
| 5-Cyanothiophene-2-boronic acid | C₅H₄BNO₂S | 152.97 | 153.9 |
| 5-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | 142.18 | 142.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The spectra were referenced to the residual solvent peak. Data were processed using standard Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer equipped with a UATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then further diluted with the mobile phase to a final concentration of 1-10 µg/mL.
-
Instrumentation: Mass spectra were obtained using an Agilent 6120 Quadrupole LC/MS system with an Electrospray Ionization (ESI) source.
-
Parameters (ESI Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3000 V
-
Fragmentor Voltage: 70 V
-
Drying Gas Temperature: 300 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
-
Data Acquisition: Data was collected in full scan mode over a mass range of m/z 50-500.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of the thiophene derivatives.
Caption: General workflow for the spectroscopic analysis of thiophene derivatives.
Structure-Spectroscopy Relationship
The following diagram illustrates the influence of different functional groups on the spectroscopic properties of the thiophene ring.
Caption: Influence of substituents on the spectroscopic properties of the thiophene ring.
Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Carboxythiophene-5-boronic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In this context, 2-carboxythiophene-5-boronic acid derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides an objective comparison of their performance against alternative compounds, supported by experimental data and detailed protocols, to aid in the evaluation of their potential in drug discovery pipelines.
Antimicrobial Activity: A New Frontier in Combating Resistance
Thiophene-based compounds have demonstrated significant potential as antimicrobial agents. The inclusion of a boronic acid moiety can enhance this activity, often attributed to its ability to interact with key bacterial enzymes.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of representative this compound derivatives against various microbial strains, compared to conventional antibiotics.
| Compound | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| This compound | 125 | 62.5 | 250 | 500 | 62.5 | [1] |
| Derivative A (Amide conjugate) | 31.25 | 7.8 | 125 | 250 | 31.25 | [1] |
| Derivative B (Ester conjugate) | 62.5 | 31.25 | 250 | 500 | 62.5 | [1] |
| Ciprofloxacin (Control) | 1 | 0.5 | 0.25 | 1 | N/A | [2] |
| Fluconazole (Control) | N/A | N/A | N/A | N/A | 8 | [2] |
Note: Derivative A and B are representative examples based on common synthetic modifications. Actual MIC values can vary based on the specific derivative.
Anticancer Activity: Targeting Key Signaling Pathways
Recent studies have highlighted the potential of thiophene derivatives as anticancer agents, with the ability to modulate critical signaling pathways involved in tumor progression. The boronic acid functional group can contribute to this activity through interactions with serine proteases and other key enzymes in cancer-related pathways.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of this compound derivatives against various cancer cell lines are presented below, in comparison to a standard chemotherapeutic agent.
| Compound | A549 (Lung Carcinoma) (IC50 µM) | MCF-7 (Breast Adenocarcinoma) (IC50 µM) | HepG2 (Hepatocellular Carcinoma) (IC50 µM) | Reference |
| This compound | >100 | >100 | >100 | [2] |
| Derivative C (Aryl-substituted) | 15.8 | 22.5 | 18.2 | [2] |
| Derivative D (Heterocyclyl-substituted) | 9.7 | 14.1 | 11.5 | [2] |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 | [2] |
Note: Derivative C and D are representative examples based on common synthetic modifications. Actual IC50 values can vary based on the specific derivative.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further investigation.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[1]
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The cultures are then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Enzyme Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in an appropriate buffer solution.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Activity Measurement: The rate of the enzymatic reaction is monitored over time by measuring the formation of the product or the depletion of the substrate, typically using a spectrophotometer or fluorometer.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by these derivatives and a general workflow for their biological activity screening.
Caption: Potential inhibition of the Wnt/β-catenin signaling pathway by thiophene derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Thiophene-Based Scaffolds in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various boronic acids and their pinacol esters in the Suzuki-Miyaura cross-coupling reaction with a thiophene-based core molecule. The data presented here serves as a benchmark for researchers aiming to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, a class of compounds with potential applications in medicinal chemistry, including as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1][2] The strategic selection of the boronic acid coupling partner is critical for optimizing reaction yields and achieving efficient synthesis of the target molecules.
Performance of Arylboronic Acids in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura cross-coupling reaction is significantly influenced by the electronic and steric properties of the arylboronic acid. The following table summarizes the yields obtained from the reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with a variety of substituted aryl- and heteroarylboronic acids and their pinacol esters. The data reveals that boronic acids and pinacol esters with electron-donating groups tend to provide good yields, whereas those with electron-withdrawing moieties generally result in lower yields.[3] An exception was noted for 3-aminophenylboronic acid, which provided a good yield.[3] Furthermore, molecules synthesized from thiophene boronic acid pinacol esters and those with bulky substituents on the phenylboronic acid exhibited lower yields.[3]
Table 1: Comparison of Reaction Yields for the Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a–4n) [3]
| Compound | Arylboronic Acid/Pinacol Ester | Yield (%) |
| 4a | 3-Aminophenylboronic acid | 72 |
| 4b | 3,4-Dichlorophenylboronic acid | 65 |
| 4c | 3-Acetylphenylboronic acid | 55 |
| 4d | 4-Chlorophenylboronic acid | 68 |
| 4e | 3-Chloro-4-fluorophenylboronic acid | 66 |
| 4f | 3,5-Dimethylphenylboronic acid | 62 |
| 4g | 4-Methoxyphenylboronic acid | 57 |
| 4h | Thiophene-2-boronic acid pinacol ester | 37 |
| 4i | 4-(Methylthio)phenylboronic acid | 64 |
| 4j | 3,5-Difluorophenylboronic acid | 58 |
| 4k | 4-Fluorophenylboronic acid | 61 |
| 4l | 4-(Trifluoromethyl)phenylboronic acid | 45 |
| 4m | Pyridine-3-boronic acid | 52 |
| 4n | 4-Methylphenylboronic acid | 69 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the precursor molecule and the subsequent Suzuki-Miyaura cross-coupling reaction.
Synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3)[3]
The precursor, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3), was synthesized via a one-pot condensation reaction. Pyrazin-2-amine (1) was reacted with 5-bromothiophene-2-carboxylic acid (2) in the presence of pyridine and titanium tetrachloride, affording the product in a 75% yield.[3]
General Protocol for Suzuki-Miyaura Cross-Coupling[3]
The 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a–4n) were synthesized by reacting 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) with various arylboronic acids or pinacol esters. The reaction was catalyzed by Pd(PPh₃)₄ with potassium phosphate as the base, in 1,4-dioxane as the solvent.[3] The resulting derivatives were obtained in moderate to good yields, ranging from 37% to 72%.[3]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of the target molecules and the relevant biological signaling pathway.
Caption: Synthetic route for 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boronic Acid Surrogates for Thiophene Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of thiophene rings is a cornerstone of medicinal chemistry and materials science, with the Suzuki-Miyaura cross-coupling reaction being a paramount tool for forging carbon-carbon bonds. However, the inherent instability of thiophene boronic acids, which are prone to protodeboronation, often leads to diminished yields and purification challenges. This guide provides a comparative analysis of common boronic acid surrogates—pinacol esters, trifluoroborate salts, and N-methyliminodiacetic acid (MIDA) boronates—used to circumvent this issue, supported by experimental data and detailed protocols.
Executive Summary
While thiophene boronic acids are the most direct coupling partners in Suzuki-Miyaura reactions, their utility is often hampered by decomposition. Boronic acid surrogates offer enhanced stability, with N-methyliminodiacetic acid (MIDA) boronates frequently demonstrating superior performance in terms of yield, particularly for challenging substrates. This is largely attributed to their "slow-release" mechanism, which maintains a low concentration of the active boronic acid in the reaction mixture, thereby minimizing side reactions like protodeboronation. Pinacol esters and trifluoroborate salts also offer improved stability over free boronic acids and are widely used alternatives.
Data Presentation: Performance Comparison of Boronic Acid Surrogates
The following table summarizes the performance of different boronic acid surrogates in the Suzuki-Miyaura cross-coupling of a 2-thienyl boron species with 4-chloroanisole. The data highlights the significant impact of the boronic acid surrogate on the reaction yield.
| Boron Reagent | Structure | Coupling Yield (%) | Key Characteristics |
| Thiophene-2-boronic acid | Th-B(OH)₂ | 37 | Prone to rapid protodeboronation, especially at elevated temperatures and basic pH.[1] |
| Thiophene-2-boronic acid pinacol ester | Th-B(pin) | Moderate to Good | Generally more stable than the corresponding boronic acid, but can still undergo protodeboronation.[2][3] |
| Thiophene-2-potassium trifluoroborate | Th-BF₃K | Good | Crystalline, air-stable solids that slowly release the boronic acid under reaction conditions.[2] |
| Thiophene-2-MIDA boronate | Th-B(MIDA) | 94 | Exceptionally stable, air-stable crystalline solids that provide a slow, controlled release of the boronic acid, leading to high yields.[1][2] |
Note: Yields are based on specific reported reactions and may vary depending on the substrates, catalyst, and reaction conditions.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Thiophene Functionalization
This diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction for thiophene functionalization in a research laboratory setting.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura cross-coupling of a generic 2-bromothiophene with different boronic acid surrogates. These are starting points and may require optimization for specific substrates.
Protocol 1: Using Thiophene-2-boronic Acid
This protocol is for the direct use of the boronic acid, where careful control of conditions is crucial to minimize protodeboronation.
Materials:
-
2-Bromothiophene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1), degassed
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromothiophene, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Thiophene-2-boronic Acid Pinacol Ester
This protocol utilizes the more stable pinacol ester, which often provides more consistent results.
Materials:
-
2-Bromothiophene (1.0 equiv)
-
Thiophene-2-boronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane/Water (5:1), degassed
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 2-bromothiophene, thiophene-2-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the mixture to 90 °C and stir for 16 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Using Thiophene-2-MIDA Boronate (Slow-Release Conditions)
This protocol is designed to take advantage of the slow-release properties of MIDA boronates, which is particularly beneficial for sensitive substrates.[1]
Materials:
-
Aryl chloride (1.0 equiv)
-
Thiophene-2-MIDA boronate (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Dioxane/Water (5:1), degassed
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction tube, add the aryl chloride, thiophene-2-MIDA boronate, and finely ground K₃PO₄.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of dioxane under an inert atmosphere.
-
Add the catalyst pre-mixture to the reaction tube under an inert atmosphere.
-
Add the degassed dioxane/water (5:1) solvent mixture.
-
Seal the tube and heat the reaction mixture at 80 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via flash chromatography.
Conclusion
The choice of boronic acid surrogate for thiophene functionalization via Suzuki-Miyaura cross-coupling is critical for achieving optimal results. While thiophene boronic acids are the simplest reagents, their instability often necessitates the use of more robust surrogates. Pinacol esters and trifluoroborate salts offer a good balance of stability and reactivity. For challenging couplings or when maximizing yield is paramount, MIDA boronates have emerged as a superior alternative due to their exceptional stability and slow-release mechanism, which effectively suppresses protodeboronation and other side reactions. Researchers should consider the specific substrates and desired outcomes when selecting the most appropriate boron reagent for their synthetic needs.
References
Safety Operating Guide
Proper Disposal of 2-Carboxythiophene-5-boronic Acid: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Carboxythiophene-5-boronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Hazard Summary & Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Hazard Classification:
| Hazard Statement | GHS Category | Description |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Ingestion of the substance can be harmful. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Contact with skin may cause irritation.[1][2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Contact with eyes may cause serious irritation.[1][2] |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | Inhalation of dust may be harmful.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Inhalation of dust may cause respiratory tract irritation.[1][2] |
Required Personal Protective Equipment (PPE):
| PPE Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | To prevent eye contact with dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1] |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved particle respirator if dust is generated. | To prevent inhalation of harmful dust.[1] |
| Body Protection | Laboratory coat. A complete suit protecting against chemicals may be necessary depending on the scale of handling. | To protect skin and clothing from contamination.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that ensures safety and complies with local, state, and federal regulations. The primary directive is to dispose of the chemical waste through an approved waste disposal plant.[2][3][4]
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste. The container should be made of a compatible material and have a secure lid.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Accumulation:
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable lab coats, should be considered contaminated.
-
Dispose of these contaminated items in the same designated waste container as the solid chemical.[1]
-
-
Empty Containers:
-
"Empty" containers that once held this compound should be treated as hazardous waste unless properly decontaminated.
-
Dispose of the container as unused product.[1]
-
3. Labeling and Storage:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.
-
Never dispose of this compound down the drain or in the regular trash.[2][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Carboxythiophene-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, handling procedures, and disposal plans for 2-Carboxythiophene-5-boronic acid (CAS Number: 465515-31-5). Adherence to these guidelines is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[3] The following table outlines the required PPE.
| Body Part | Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield is recommended where splashing is possible. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Gloves must be inspected prior to use.[1][2] |
| Body | Laboratory coat or other protective clothing to prevent skin contact. | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated and ventilation is inadequate. | For large scale or emergency use, or where dust is present.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Handling and Storage Protocol
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1][5] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Safe Handling Practices :
-
Storage Conditions :
Spill and Emergency Procedures
-
Small Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1] Clean the affected area thoroughly.
-
Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Suppress dust with a water spray if necessary. Collect the spilled material and place it in a sealed container for disposal.[2]
-
First Aid :
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][4]
-
In case of skin contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
If inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]
-
If swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][6]
-
Waste Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[1][2] The material should be disposed of in a licensed hazardous-waste disposal plant.[2][4]
Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
